N-Desmethylnefopam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOHJRCONJZNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963686 | |
| Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46868-19-3 | |
| Record name | N-Desmethylnefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Desmethylnefopam: A Technical Overview of its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of nefopam, a centrally-acting, non-opioid analgesic. As a key player in the therapeutic effects of its parent compound, a thorough understanding of this compound's chemical and pharmacological characteristics is crucial for researchers in pain management, pharmacology, and medicinal chemistry. This technical guide provides an in-depth overview of this compound, focusing on its chemical structure, physicochemical properties, and its role in relevant signaling pathways.
Chemical Structure and Properties
This compound, also known as nornefopam, is a benzoxazocine derivative. Its chemical structure is characterized by the absence of the methyl group present on the nitrogen atom of the parent compound, nefopam.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| SMILES | C1CN(CCOc2ccccc2C1c3ccccc3) | |
| InChI Key | ODJBKRAHHWMJP-UHFFFAOYSA-N | |
| CAS Number | 46868-19-3 |
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Elimination Half-Life | 10–15 hours | [1] |
| Metabolism | Primary metabolite of Nefopam via N-demethylation | [1] |
| Contribution to Analgesia | Contributes to the analgesic effect of orally administered nefopam.[2] |
Experimental Protocols
Analytical Determination of this compound in Biological Fluids
A common method for the quantification of this compound in plasma, globules, and urine is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Protocol: HPLC-UV Method
-
Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., 1 mL of plasma) with a suitable organic solvent (e.g., n-hexane) under alkaline conditions. An internal standard, such as imipramine, is added prior to extraction.
-
Chromatographic Conditions:
-
Column: C18 Symmetry column (150x4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A mixture of buffer (15 mM KH₂PO₄ with 5 mM octane sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 210 nm.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve. The reported limits of quantification are 1 ng/mL in plasma and 10 ng/mL in urine.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Single-step liquid-liquid extraction with diethyl ether from 1 mL of alkalinized plasma. Ethyl loflazepate can be used as an internal standard.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive-ion mode.
-
Detection: Full scan MS-MS mode for identification and quantification.
-
-
Quantification: Calibration curves are typically linear over a concentration range of 0.78-100 ng/mL. This method offers high specificity and sensitivity.[3][4]
Synthesis of this compound
The synthesis of this compound is achieved through the N-demethylation of its parent compound, nefopam. While various methods for N-demethylation of tertiary amines exist, a common approach involves the use of reagents like cyanogen bromide (von Braun reaction) or chloroformates, followed by hydrolysis. A successful reported method for a similar compound involved the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide.[5]
Signaling Pathway: Modulation of Wnt/β-catenin Signaling
The pharmacological effects of nefopam, and by extension this compound, are linked to the modulation of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
In the "off" state of the Wnt pathway, a destruction complex, consisting of Axin, APC, GSK3, and CK1, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors, leading to the expression of Wnt target genes.[5] Nefopam has been shown to inhibit this pathway, which may contribute to its analgesic and other therapeutic effects.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of Nefopam.
Conclusion
This compound is a pharmacologically significant metabolite of nefopam, contributing to its overall analgesic efficacy. Its chemical properties and pharmacokinetic profile differentiate it from its parent compound. The elucidation of its interaction with the Wnt/β-catenin signaling pathway provides a deeper understanding of its mechanism of action and opens avenues for further research into its therapeutic potential. The analytical methods outlined provide a robust framework for its quantification in research and clinical settings. This guide serves as a comprehensive resource for professionals engaged in the study and development of novel analgesic agents.
References
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers [frontiersin.org]
- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
Synthesis of N-Desmethylnefopam from o-Benzoylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for N-Desmethylnefopam, a primary metabolite and analogue of the centrally acting analgesic Nefopam, commencing from the readily available starting material, o-benzoylbenzoic acid. The synthesis is presented as a four-step process: formation of the acyl chloride, subsequent amidation with ethanolamine, reduction of the resulting amide-ketone, and concluding with an acid-catalyzed intramolecular cyclization.
The methodologies provided are based on established chemical transformations and analogous syntheses of Nefopam and related compounds. Quantitative data, where available, has been compiled from literature sources for similar reactions and is presented for comparative purposes.
I. Overall Synthetic Scheme
The proposed synthesis of this compound from o-benzoylbenzoic acid is illustrated in the following workflow:
Caption: Synthetic workflow for this compound from o-benzoylbenzoic acid.
II. Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Transformation | Reagents | Product | Analogous Yield (%) | Reference |
| 1 | o-Benzoylbenzoic Acid → o-Benzoylbenzoyl Chloride | Thionyl chloride (SOCl₂) | o-Benzoylbenzoyl Chloride | ~80-90 | General knowledge |
| 2 | o-Benzoylbenzoyl Chloride → Amide-Alcohol | Ethanolamine, THF | N-(2-hydroxyethyl)-2-benzoylbenzamide | ~97 | [1] |
| 3 | Amide-Alcohol → Amino-Diol | Lithium aluminum hydride (LiAlH₄), THF | 2-(((2-Hydroxyethyl)amino)methyl)benzhydrol | ~89 | [2] |
| 4 | Amino-Diol → this compound | p-Toluenesulfonic acid (p-TsOH), Benzene | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | ~81 | [2] |
III. Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These are adapted from established procedures for similar chemical transformations.
Step 1: Synthesis of o-Benzoylbenzoyl Chloride
Methodology: This procedure is adapted from the general synthesis of benzoyl chlorides from benzoic acids using thionyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add o-benzoylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude o-benzoylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of N-(2-hydroxyethyl)-2-benzoylbenzamide
Methodology: This protocol is based on the amidation of benzoyl chloride with ethanolamine.[1]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanolamine (2.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: A solution of o-benzoylbenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the cooled ethanolamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with dilute hydrochloric acid to remove excess ethanolamine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 3: Reduction of N-(2-hydroxyethyl)-2-benzoylbenzamide to 2-(((2-Hydroxyethyl)amino)methyl)benzhydrol
Methodology: This procedure is adapted from the reduction of a similar N-methylated amide-ketone using lithium aluminum hydride (LiAlH₄).[2]
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (a strong reducing agent, ~3.0-4.0 eq) in anhydrous THF is prepared.
-
Reagent Addition: A solution of N-(2-hydroxyethyl)-2-benzoylbenzamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C. The addition should be slow to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-8 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude amino-diol product, which can be used in the next step without extensive purification.
Step 4: Cyclization to this compound (1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine)
Methodology: This protocol is based on the acid-catalyzed cyclization of the amino-diol intermediate in the synthesis of Nefopam.[2]
-
Reaction Setup: The crude 2-(((2-hydroxyethyl)amino)methyl)benzhydrol (1.0 eq) is dissolved in a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reagent Addition: A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the cyclization is collected in the Dean-Stark trap. The reaction is typically complete within 3-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and subsequent recrystallization.
IV. Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations can be visualized as a direct path from the starting material to the final product through a series of key intermediates.
Caption: Logical flow of intermediates in the synthesis of this compound.
References
N-Desmethylnefopam: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Desmethylnefopam is the principal and pharmacologically active metabolite of the centrally-acting, non-opioid analgesic nefopam. While exhibiting a longer half-life than its parent compound, its contribution to the overall analgesic effect of nefopam, particularly following oral administration, is significant. The mechanism of action of this compound in the central nervous system (CNS) is understood to mirror that of nefopam, primarily functioning as a triple monoamine reuptake inhibitor and a modulator of voltage-gated ion channels. This document provides a comprehensive technical overview of the available data on the mechanism of action of this compound, including data on its parent compound where specific data for the metabolite is not publicly available, detailed representative experimental protocols, and visualizations of key pathways.
Core Mechanism of Action
The central analgesic activity of this compound is attributed to two primary mechanisms:
-
Triple Monoamine Reuptake Inhibition: this compound, like nefopam, inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. This increases the concentration of these neurotransmitters, enhancing their modulatory effects on descending pain pathways.
-
Ion Channel Modulation: The compound is also known to block voltage-gated sodium and calcium channels. This action is thought to contribute to its antihyperalgesic effects by reducing neuronal excitability.
Quantitative Data
While direct quantitative data for this compound's binding affinities and ion channel blockade are not extensively available in public literature, the data for the parent compound, nefopam, provides a valuable reference. It is important to note that this compound has been reported to have lower in vitro potency at these targets compared to nefopam, despite being equipotent in vivo.
Table 1: Nefopam Receptor and Transporter Binding Affinities
| Target | Ki (nM) |
| Serotonin Transporter (SERT) | 29 |
| Norepinephrine Transporter (NET) | 33 |
| Dopamine Transporter (DAT) | 531 |
| 5-HT2C Receptor | 56 |
| 5-HT2B Receptor | 330 |
| 5-HT2A Receptor | 1,685 |
Data for nefopam, serving as a proxy for this compound's profile.
Table 2: Nefopam Ion Channel Modulation
| Channel | Effect | Concentration for 50% Protection (Neuroprotection Assay) |
| L-type Voltage-Sensitive Calcium Channels | Inhibition of Ca2+ influx | 47 µM |
| Voltage-Sensitive Sodium Channels | Blockade | Micromolar range |
Qualitative and neuroprotection data for nefopam.
Signaling Pathways and Experimental Workflows
Monoamine Reuptake Inhibition Signaling Pathway
The inhibition of serotonin, norepinephrine, and dopamine reuptake by this compound at the presynaptic terminal leads to an accumulation of these neurotransmitters in the synaptic cleft. This enhances postsynaptic receptor activation and strengthens descending inhibitory pain pathways.
Caption: Monoamine Reuptake Inhibition by this compound.
Voltage-Gated Ion Channel Modulation Workflow
This compound's blockade of voltage-gated sodium and calcium channels reduces neuronal excitability, which is a key factor in the transmission of pain signals and the development of hyperalgesia.
Caption: Modulation of Voltage-Gated Ion Channels.
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM Desipramine for NET, 10 µM Benztropine for DAT).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound dilution or vehicle.
-
For determination of non-specific binding, add the respective non-specific binding inhibitor instead of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Uptake Assay
Objective: To determine the functional inhibitory potency (IC50) of this compound on monoamine transporter activity.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioactive neurotransmitters: [3H]5-HT, [3H]NE, or [3H]DA.
-
This compound stock solution.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either this compound dilutions or vehicle for a specified time (e.g., 10 minutes).
-
Initiate the uptake by adding the respective radioactive neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium and calcium channels.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells expressing Nav1.7 or Cav2.2).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES, Mg-ATP, Na-GTP).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
This compound stock solution.
Procedure:
-
Prepare cells for recording on coverslips.
-
Fabricate and fire-polish patch pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the desired ion channel currents (e.g., a series of depolarizing steps from a holding potential).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the currents in the presence of the drug at each concentration.
-
Analyze the data to determine the concentration-dependent block of the peak current and calculate the IC50 value.
Conclusion
This compound is a key active metabolite of nefopam that contributes significantly to its analgesic properties. Its mechanism of action in the CNS is multifaceted, involving the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels. While specific quantitative data for this compound remains largely proprietary, the pharmacological profile of its parent compound, nefopam, provides a strong basis for understanding its activity. Further research with publicly available, detailed quantitative analysis of this compound's interactions with its molecular targets is warranted to fully elucidate its therapeutic potential and guide future drug development efforts.
The Role of N-Demethylation in Nefopam Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Pharmacokinetics of Nefopam and Desmethyl-Nefopam
The N-demethylation of nefopam significantly influences its pharmacokinetic profile. Desmethyl-nefopam exhibits a longer half-life than the parent drug, which may contribute to the overall pharmacological effect, particularly after oral administration.[1][2] The following tables summarize key pharmacokinetic parameters for nefopam and desmethyl-nefopam from various studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Nefopam Following Intravenous and Oral Administration
| Parameter | Intravenous Administration (20 mg) | Oral Administration (20 mg) | Reference |
| Cmax (ng/mL) | 61 | 12 (nefopam) | [3] |
| Tmax (h) | - | 2.5 | [2] |
| t½ (h) | 5.1 ± 0.6 | 5.1 ± 1.3 | [1][2] |
| Clearance (L/h) | 52.9 | - | [3] |
| Vd (L) | 264 | - | [3] |
| Bioavailability (F) | - | 36% ± 13% | [1][2] |
Table 2: Pharmacokinetic Parameters of Desmethyl-Nefopam Following Intravenous and Oral Administration of Nefopam
| Parameter | Intravenous Administration of Nefopam (20 mg) | Oral Administration of Nefopam (20 mg) | Reference |
| Cmax (ng/mL) | Lower than after oral administration | Approaches that of nefopam | [2] |
| Tmax (h) | 5.1 | 2.5 | [2] |
| t½ (h) | 15.0 ± 2.4 | 10.6 ± 3.0 | [1][2] |
| AUCoral/AUCiv ratio (nefopam + desmethyl-nefopam) | - | 0.62 ± 0.23 | [1] |
Enzymology of N-Demethylation
The N-demethylation of nefopam is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using recombinant human CYP enzymes have identified CYP1A2 and CYP2D6 as the main isoforms responsible for this metabolic transformation.[4]
Metabolic Pathway of Nefopam
The metabolic cascade of nefopam is complex, involving multiple enzymatic reactions. N-demethylation is a crucial initial step, leading to the formation of desmethyl-nefopam, which can then undergo further biotransformation. Other metabolic routes include N-oxidation and hydroxylation.[5]
Experimental Protocols
The quantification of nefopam and desmethyl-nefopam in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most commonly employed analytical techniques.
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
This protocol is adapted from a validated LC-MS/MS method.
Materials:
-
Human plasma
-
Nefopam and Desmethyl-nefopam analytical standards
-
Internal standard (e.g., imipramine or a deuterated analog)
-
Methyl t-butyl ether (MTBE) or other suitable organic solvent
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Alkalinize the plasma sample by adding a small volume of NaOH solution.
-
Add 5 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the reconstitution solution.
-
Inject an aliquot into the HPLC or LC-MS/MS system.
Analytical Method: HPLC-UV
This is a representative HPLC-UV method for the simultaneous determination of nefopam and desmethyl-nefopam.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer with an ion-pairing agent like octanesulfonic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 50 µL
Analytical Method: LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nefopam: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
Desmethyl-nefopam: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
Experimental Workflow for In Vitro Metabolism Studies
In vitro systems, such as human liver microsomes (HLMs) or recombinant CYP enzymes, are invaluable tools for characterizing the enzymatic basis of drug metabolism.
Conclusion
N-demethylation is a pivotal step in the metabolic clearance of nefopam, primarily catalyzed by CYP1A2 and CYP2D6. This biotransformation leads to the formation of desmethyl-nefopam, a metabolite with a distinct pharmacokinetic profile that may contribute to the overall therapeutic and side-effect profile of the parent drug. A thorough understanding of this metabolic pathway is crucial for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic regimens. Further research is warranted to elucidate the specific enzyme kinetics of nefopam N-demethylation by individual CYP isoforms to refine pharmacokinetic models and enhance personalized medicine approaches.
References
- 1. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nefopam pharmacokinetics in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N-Desmethylnefopam: A Technical Overview of its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the principal active metabolite of nefopam, a centrally-acting, non-opioid analgesic.[1][2] While the parent compound, nefopam, has been characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with additional effects on voltage-gated ion channels, the specific receptor binding profile of this compound remains less comprehensively documented.[3][4][5] This technical guide synthesizes the available data on the receptor binding characteristics of this compound, drawing from studies on its parent compound where direct data on the metabolite is limited. It is important to note that while some sources suggest the in vitro pharmacological profile of this compound mirrors that of nefopam, other preclinical models indicate it is equipotent as an analgesic despite lower in vitro potency at its targets of interest.[6] Therefore, the data presented for nefopam should be considered a proxy and interpreted with caution.
Receptor Binding Profile
The primary mechanism of action for nefopam, and likely this compound, is the inhibition of monoamine reuptake. The following tables summarize the binding affinities (Ki or IC50) of nefopam for key central nervous system targets. This data provides a foundational understanding of the potential activity of this compound.
Monoamine Transporter Affinity
| Target | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 29 |
| Norepinephrine Transporter (NET) | 33 |
| Dopamine Transporter (DAT) | 531 |
| Data for Nefopam[3] |
Serotonergic Receptor Affinity
| Target | IC₅₀ (µM) |
| 5-HT₂C | 1.4 |
| 5-HT₂A | 5.1 |
| 5-HT₁B | 41.7 |
| 5-HT₁A | 64.9 |
| 5-HT₃ | 22.3 |
| Data for Nefopam[7] |
Adrenergic and Dopaminergic Receptor Affinity
| Target | IC₅₀ (µM) |
| α₁-Adrenergic | 15.0 |
| D₁ Dopaminergic | 100 |
| Data for Nefopam[7] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following are generalized protocols for these key experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a target receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptor.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a compound to inhibit the function of monoamine transporters.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit the reuptake of neurotransmitters (serotonin, norepinephrine, dopamine) by their respective transporters.
General Protocol:
-
Cell Culture: Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media.
-
Assay Initiation: Cells are washed and incubated with a buffer solution.
-
Compound Addition: The test compound at various concentrations is added to the cells and pre-incubated.
-
Substrate Addition: A radiolabeled neurotransmitter (e.g., ³H-serotonin) is added to initiate the uptake reaction.
-
Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures relevant to the pharmacological characterization of this compound.
Conclusion
This compound, as the primary metabolite of nefopam, is presumed to share a similar pharmacological profile centered on the inhibition of serotonin, norepinephrine, and to a lesser extent, dopamine reuptake. The available data, primarily from studies on the parent compound, suggest a significant interaction with monoamine transporters, which is consistent with the analgesic properties of nefopam. However, a comprehensive and direct characterization of the receptor binding profile of this compound is still needed to fully elucidate its specific contributions to the overall pharmacological effects of nefopam. Further research employing radioligand binding and functional assays specifically on this compound is warranted to refine our understanding of this active metabolite.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. This compound | Centrally Acting Analgesic Agent | DC Chemicals [dcchemicals.com]
- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, this compound, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on N-Desmethylnefopam Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of nefopam, a centrally-acting, non-opioid analgesic. As nefopam is a chiral molecule administered as a racemate, its metabolism results in the formation of two enantiomers of this compound: (+)-N-Desmethylnefopam and (-)-N-Desmethylnefopam. Emerging research suggests that these enantiomers may exhibit distinct pharmacological and pharmacokinetic profiles, making their individual investigation crucial for a comprehensive understanding of nefopam's overall therapeutic effects and for the potential development of enantiomerically pure drugs with improved efficacy and safety profiles.
This technical guide provides a summary of the current, publicly available early-phase research on the enantiomers of this compound, focusing on their pharmacokinetics and analytical determination. It is important to note that while preclinical studies indicate that this compound is equipotent to nefopam, there is a significant gap in the literature regarding the specific in vitro pharmacology, receptor binding affinities, and detailed signaling pathways of the individual enantiomers.[1]
Quantitative Data
The primary quantitative data available for the enantiomers of this compound (designated as DES1 and DES2 in the cited study) pertains to their pharmacokinetic properties in healthy human volunteers following intravenous (I.V.) and oral administration of racemic nefopam.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers [2]
| Parameter | Enantiomer | Route of Administration | Value |
| Half-life (t½) | DES1 | I.V. | 20.0 h |
| DES2 | I.V. | 25.3 h | |
| Stereoselectivity | DES1 & DES2 | I.V. & Oral | Observed in AUC and Cmax |
AUC = Area under the plasma concentration-time curve; Cmax = Maximum plasma concentration. The specific stereoisomer corresponding to DES1 and DES2 was not explicitly defined in the source material.
Experimental Protocols
Chiral Assay for this compound Enantiomers in Plasma and Urine
A sensitive and stereospecific analytical method is essential for the pharmacokinetic characterization of this compound enantiomers. A validated chiral liquid chromatography-mass spectrometry (LC-MS) method has been developed for the simultaneous determination of both enantiomers of nefopam and this compound in human plasma and urine.[2]
Methodology:
-
Instrumentation: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
-
Sample Preparation: Specific details on the extraction procedure from plasma and urine were not provided in the available literature.
-
Chromatographic Separation: The separation of the enantiomers is achieved on a chiral stationary phase. The exact column and mobile phase composition are proprietary to the cited study.
-
Detection: Mass spectrometry is used for the sensitive and selective detection of the individual enantiomers.
Workflow for Chiral LC-MS Analysis:
Caption: Workflow for the analysis of this compound enantiomers.
Signaling Pathways and Mechanism of Action
The mechanism of action of the parent drug, nefopam, is understood to involve the inhibition of serotonin and norepinephrine reuptake and the modulation of voltage-sensitive calcium and sodium channels.[3] It is hypothesized that the pharmacological profile of this compound mirrors that of nefopam.[1] However, there is currently no specific information in the public domain detailing the distinct signaling pathways modulated by the individual enantiomers of this compound. Research in this area is critical to elucidate any differences in their mechanisms of action, which could have significant implications for their therapeutic potential.
Logical Relationship of Metabolism and Potential Action:
Caption: Metabolic conversion of nefopam and hypothesized actions.
Future Directions and Research Gaps
The early-phase research on this compound enantiomers has laid a foundation for understanding their pharmacokinetic behavior. However, to fully assess their potential as therapeutic agents, several critical research gaps need to be addressed:
-
In Vitro Pharmacology: Quantitative data on the binding affinities and functional activities of the individual enantiomers at a broad range of receptors and transporters are urgently needed.
-
Stereospecific Synthesis and Chiral Separation: The development and publication of detailed, reproducible protocols for the synthesis of enantiomerically pure this compound and for their analytical and preparative-scale chiral separation are essential for advancing research in this area.
-
Mechanism of Action: Studies are required to determine if the enantiomers exhibit differential effects on monoamine reuptake, ion channel modulation, and to explore their impact on downstream signaling pathways.
-
In Vivo Pharmacology: Head-to-head preclinical studies comparing the analgesic efficacy and side-effect profiles of the individual enantiomers are necessary to establish their therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, this compound, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on the Analgesic Effects of N-Desmethylnefopam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the principal and active metabolite of nefopam, a centrally-acting, non-opioid analgesic.[1] While much of the existing research has focused on the parent compound, the distinct pharmacokinetic profile of this compound, particularly its longer half-life, suggests a significant contribution to the overall analgesic effect of nefopam, especially following oral administration.[1][2] This technical guide synthesizes the foundational knowledge regarding the analgesic effects of this compound, drawing from studies on its parent compound and its own identified properties. This document is intended to provide a comprehensive resource for researchers and professionals in drug development, highlighting established data, detailing relevant experimental protocols, and outlining the key signaling pathways implicated in its mechanism of action.
Pharmacokinetics and Metabolism
Nefopam is hepatically metabolized primarily through N-demethylation to form this compound.[1] This metabolite exhibits a significantly longer terminal half-life (10-15 hours) compared to nefopam (3-8 hours).[1] Following oral administration of nefopam, plasma concentrations of this compound enantiomers have been observed to peak earlier and at higher levels than after intravenous administration of the parent drug, suggesting a substantial first-pass metabolism.[2] This pharmacokinetic characteristic is crucial as it indicates that this compound may be a key contributor to the analgesic efficacy of orally administered nefopam.[2]
Pharmacokinetic Parameters of Nefopam and this compound
| Parameter | Nefopam | This compound | Source(s) |
| Elimination Half-life | 3 - 8 hours | 10 - 15 hours | [1] |
| Metabolism | Hepatic (N-demethylation) | - | [1] |
| Protein Binding | ~73% | Not specified | [1] |
| Excretion | Primarily Urine | Primarily Urine | [1] |
Mechanism of Action and Signaling Pathways
While direct studies on the receptor binding profile of this compound are not extensively available, its mechanism of action is largely inferred from its parent compound, nefopam. Nefopam's analgesic properties are attributed to its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] This inhibition of monoamine reuptake enhances descending spinal modulation of pain.
Additionally, nefopam is known to modulate glutamatergic transmission through its effects on voltage-gated sodium and calcium channels, which may contribute to its antihyperalgesic activity.[1][3] It is hypothesized that this compound shares these mechanisms of action.
Caption: Proposed mechanism of this compound via triple monoamine reuptake inhibition.
Preclinical Evidence of Analgesic Efficacy
Direct preclinical studies administering this compound to evaluate its analgesic efficacy are limited in the publicly available literature. However, numerous studies on nefopam provide a strong basis for its analgesic activity in various pain models. It is plausible that this compound would exhibit similar, if not more prolonged, effects in these models due to its longer half-life.
Quantitative Data from Nefopam Preclinical Studies
| Experimental Model | Species | Nefopam Dose Range | Key Findings | Source(s) |
| Acetic Acid-Induced Writhing | Mice | 1.75 - 7.0 mg/kg | Dose-dependent reduction in writhing responses. | [4] |
| Hot Plate Test | Mice | 7.0 mg/kg | Increased paw withdrawal latency. | [4] |
| Tail Flick Test | Rats | 2.5 - 5.0 mg/kg | Dose-dependent increase in tail flick latency. | [4] |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to assess the analgesic effects of compounds like this compound.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
-
Animals: Male Swiss albino mice (20-25g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: this compound, a positive control (e.g., nefopam), and a vehicle control (e.g., normal saline) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce writhing.
-
Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a 20-minute period.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test
This model evaluates central analgesic activity.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: The baseline reaction time for each animal (paw licking or jumping) is determined before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound, a positive control (e.g., morphine), and a vehicle are administered.
-
Test Latency: The reaction time is measured at various time points after drug administration (e.g., 15, 30, 45, 60 minutes).
-
Data Analysis: The increase in latency time compared to baseline is calculated.
References
- 1. Synthesis of some nefopam analogues as potential analgesics | Semantic Scholar [semanticscholar.org]
- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Non-Opioid Analgesic Pathways of N-Desmethylnefopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam, the primary active metabolite of the centrally-acting, non-opioid analgesic nefopam, is of significant interest in the field of pain management.[1][2] Unlike traditional opioid analgesics, this compound is believed to exert its effects through distinct non-opioid pathways, offering a promising alternative for pain relief without the associated risks of respiratory depression and abuse potential.[1] This technical guide provides a comprehensive exploration of the core non-opioid analgesic pathways of this compound, detailed experimental protocols for its evaluation, and a structured presentation of available quantitative data. The information presented herein is intended to support further research and development of this unique analgesic compound.
Non-Opioid Analgesic Pathways of this compound
The principal mechanism underlying the analgesic effect of this compound is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] This action as a triple monoamine reuptake inhibitor increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulatory effects on pain signaling pathways.[4]
Triple Monoamine Reuptake Inhibition:
-
Serotonin (5-HT): Increased serotonergic neurotransmission in descending inhibitory pain pathways in the brainstem and spinal cord is thought to play a crucial role in attenuating pain signals.
-
Norepinephrine (NE): Enhanced noradrenergic signaling also contributes to the descending inhibition of pain. The locus coeruleus, a major source of noradrenergic neurons, projects to the spinal cord and modulates nociceptive processing.
-
Dopamine (DA): While the role of dopamine in pain modulation is more complex, evidence suggests its involvement in the mesolimbic pathway, which can influence the affective and motivational aspects of pain.[5][6]
The synergistic action on these three neurotransmitter systems is believed to be central to the broad-spectrum analgesic efficacy of this compound.
Experimental Protocols
To elucidate the non-opioid analgesic pathways of this compound, a series of well-established preclinical experimental protocols are essential. These include behavioral assays to assess analgesic efficacy and neurochemical techniques to measure the modulation of monoamine levels.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Radioligand Binding:
-
SERT Assay: Incubate membrane preparations with a specific radioligand for SERT (e.g., [³H]citalopram) in the presence of varying concentrations of this compound.
-
NET Assay: Incubate membrane preparations with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of this compound.
-
DAT Assay: Incubate membrane preparations with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
-
Incubation and Filtration: Incubate the mixture at a specified temperature and for a duration sufficient to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Monoamine Measurement
Objective: To measure the extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of awake, freely moving animals following the administration of this compound.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region relevant to pain processing (e.g., the periaqueductal gray, nucleus accumbens, or spinal cord) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer this compound (systemically or locally) and continue collecting dialysate samples.
-
-
Sample Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.
Behavioral Pain Models in Rodents
Objective: To assess the analgesic efficacy of this compound in established animal models of pain.
a) Hot Plate Test (Thermal Nociception)
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Acclimate the animal to the testing room.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is predetermined, and the animal is removed if no response is observed.
-
-
Dosing and Testing: Administer this compound or a vehicle control at a specified time before the test. Measure the response latency at different time points post-administration.
-
Data Analysis: Compare the response latencies between the this compound-treated group and the control group.
b) Formalin Test (Inflammatory/Tonic Pain)
Methodology:
-
Procedure:
-
Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the animal's hind paw.
-
Immediately place the animal in an observation chamber.
-
Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
-
Dosing and Testing: Administer this compound or a vehicle control prior to the formalin injection.
-
Data Analysis: Compare the duration of nocifensive behaviors in both phases between the treated and control groups.
Quantitative Data
| Transporter | Radioligand | This compound Ki (nM) - Hypothetical |
| SERT | [³H]citalopram | 50 |
| NET | [³H]nisoxetine | 25 |
| DAT | [³H]WIN 35,428 | 100 |
Disclaimer: The Ki values presented in this table are for illustrative purposes only and are not based on experimental data. They are intended to demonstrate the format for presenting such quantitative findings once they become available through dedicated research.
Conclusion
This compound represents a compelling non-opioid analgesic candidate with a mechanism of action centered on triple monoamine reuptake inhibition. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of its analgesic properties and underlying neurochemical effects. A critical next step for the research community is the determination of the precise binding affinities of this compound for the monoamine transporters to fully elucidate its pharmacological profile. Such data, in conjunction with further preclinical and clinical studies, will be instrumental in advancing the development of this promising therapeutic agent for the management of pain.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of N-Desmethylnefopam in Human Plasma
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound, the primary metabolite of the non-opioid analgesic Nefopam, in human plasma. This method is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.
The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and reverse-phase HPLC with UV detection for analysis. The method has been validated for its linearity, accuracy, and precision, ensuring reliable and reproducible results.
Experimental Protocols
This section provides a comprehensive methodology for the quantification of this compound in plasma.
1. Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard
-
Nefopam reference standard
-
Imipramine (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Octane sulfonic acid (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 Symmetry column (150 x 4.6 mm I.D., 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of a buffer and acetonitrile (77:33, v/v). The buffer consists of 15 mM KH2PO4 with 5 mM octane sulfonic acid, with the pH adjusted to 3.7.[1][2]
-
Injection Volume: To be optimized based on system sensitivity.
3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound, Nefopam, and Imipramine in a suitable solvent like methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with known concentrations of this compound and Nefopam. The concentration range for this compound in plasma is typically linear between 1 and 60 ng/mL.[1]
4. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard, Imipramine.[1]
-
Alkalinize the sample.
-
Add 5 mL of n-hexane and vortex for an adequate time to ensure thorough mixing.[1]
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Symmetry (150x4.6 mm, 5µm)[1][2] |
| Mobile Phase | 15 mM KH2PO4, 5 mM Octane Sulfonic Acid (pH 3.7) : Acetonitrile (77:33, v/v)[1][2] |
| Flow Rate | 1.5 mL/min[1][2] |
| Detection Wavelength | 210 nm[1][2] |
| Internal Standard | Imipramine[1] |
Table 2: Method Validation Summary
| Validation Parameter | This compound |
| Linearity Range (Plasma) | 1 - 60 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.992[1] |
| Limit of Quantification (LOQ) | 1 ng/mL[1] |
| Accuracy (% Bias) | -13.0 to +12.3%[1] |
| Within-day Precision (%RSD) | 1.0 to 10.1%[1] |
| Between-day Precision (%RSD) | 1.0 to 10.1%[1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification.
This detailed application note provides a comprehensive guide for the reliable quantification of this compound in human plasma. The methodology is well-suited for implementation in research and clinical laboratory settings.
References
Application Notes and Protocols for Chiral Separation of N-Desmethylnefopam Enantiomers by HPLC
Topic: Chiral Separation of N-Desmethylnefopam Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the primary active metabolite of Nefopam, a non-opioid analgesic. As this compound possesses a chiral center, the two enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of a stereoselective analytical method is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The direct method of chiral separation, utilizing a CSP, is often preferred for its efficiency and reproducibility in resolving enantiomers.[1][2][3]
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished.[1] This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that is bonded to the solid support (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times on the chromatographic column and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1][4]
Proposed HPLC Method
This section outlines a proposed HPLC method for the chiral separation of this compound enantiomers. The selection of the chiral stationary phase and mobile phase is based on the general principles of chiral chromatography for amine-containing compounds.
3.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Chiral Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm[5][6] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
3.2. Rationale for Method Selection
-
Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are known for their excellent enantioselective recognition capabilities for a broad range of chiral compounds, including those with amine functional groups. The carbamate derivatives on the polysaccharide backbone provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to effective chiral discrimination.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is commonly used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape and reducing the tailing of basic analytes like this compound by minimizing interactions with residual silanol groups on the silica support.
Experimental Protocols
4.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
4.2. Sample Preparation (for analysis from a formulation or biological matrix)
-
Pharmaceutical Formulation:
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrix (e.g., Plasma):
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to isolate this compound from the biological matrix.[7][8]
-
LLE Protocol Example:
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
-
4.3. HPLC System Operation and Analysis
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25°C and the UV detector to 220 nm.
-
Inject 10 µL of the working standard solution to verify system suitability.
-
Once system suitability is confirmed, inject the prepared samples.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
Data Presentation
5.1. System Suitability Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 5500 |
5.2. Chromatographic Data (Hypothetical Data)
| Enantiomer | Retention Time (min) | Peak Area |
| Enantiomer 1 | 8.5 | 125000 |
| Enantiomer 2 | 10.2 | 124500 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the chiral separation of this compound.
Conclusion
The proposed HPLC method using a Chiralpak® AD-H column provides a robust and reliable approach for the enantioselective separation of this compound. This method is suitable for the quantitative analysis of the enantiomers in various samples, which is essential for understanding their distinct pharmacological properties. Method validation according to ICH guidelines would be required to ensure its suitability for routine analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. wjpr.net [wjpr.net]
- 7. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of N-Desmethylnefopam from Urine
This application note details a robust protocol for the selective solid-phase extraction (SPE) of N-Desmethylnefopam, the primary metabolite of the analgesic drug Nefopam, from human urine samples. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient sample preparation technique for downstream analytical quantification, such as by liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the major active metabolite of Nefopam, a non-opioid analgesic. Monitoring its concentration in urine is crucial for pharmacokinetic studies, clinical toxicology, and doping control. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like urine. It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.
This protocol employs a mixed-mode cation exchange SPE sorbent, which is ideal for the extraction of basic compounds like this compound from an aqueous matrix. The methodology includes an enzymatic hydrolysis step to ensure the cleavage of any potential glucuronide conjugates, followed by a standard SPE workflow of conditioning, loading, washing, and eluting the analyte of interest.
Experimental Protocol
A detailed, step-by-step procedure for the solid-phase extraction of this compound from urine is provided below.
Materials and Reagents
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., C8/SCX)
-
Urine samples
-
β-glucuronidase (from E. coli)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (5% in water)
-
Formic acid (reagent grade)
-
Deionized water
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment (Enzymatic Hydrolysis)
-
To 1 mL of urine, add 500 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Follow with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.8). Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Follow with 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge using 2 mL of a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of this compound from urine using a mixed-mode cation exchange sorbent. (Note: These are representative values and may vary depending on the specific experimental conditions and analytical instrumentation).
| Parameter | Result |
| Analyte | This compound |
| Matrix | Human Urine |
| SPE Sorbent | Mixed-Mode Cation Exchange |
| Recovery | > 85% |
| Matrix Effect | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linearity (r²) | > 0.99 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from urine.
Caption: Workflow for the solid-phase extraction of this compound.
Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for N-Desmethylnefopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of Nefopam, a centrally-acting, non-opioid analgesic. As a key metabolite, it is crucial to assess its stability under various environmental conditions to ensure the safety, efficacy, and quality of pharmaceutical products containing Nefopam. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and other potential interferents.
This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a stability-indicating HPLC method for this compound. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for the validation of analytical procedures.[1][2][3][4][5] The protocols herein describe a systematic approach, including forced degradation studies, method optimization, and full validation of the analytical method.
Predicted Degradation Pathways of this compound
In the absence of specific degradation data for this compound, computational tools such as Zeneth and Meteor Nexus can be employed to predict potential degradation pathways.[1][2][3][4][6][7][8][9][10][11][12][13][14] Based on the structure of this compound and known degradation pathways of the parent drug, Nefopam, the following degradation routes can be hypothesized:
-
Hydrolysis: The ether linkage in the benzoxazocine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening.
-
Oxidation: The secondary amine and the aromatic ring are potential sites for oxidation, which could lead to the formation of N-oxides and hydroxylated species.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce photolytic cleavage or rearrangement of the molecule.
These predicted pathways guide the design of the forced degradation studies to ensure that all likely degradation products are generated and can be separated by the developed HPLC method.
Overall Workflow
The development and validation of a stability-indicating HPLC method is a multi-step process that requires careful planning and execution. The overall workflow is illustrated in the flowchart below.
Caption: Overall workflow for the development and validation of a stability-indicating HPLC method.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound Reference Standard | >98% purity | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Water | HPLC Grade/Milli-Q | In-house |
| Formic Acid | AR Grade | Commercially Available |
| Ammonium Acetate | AR Grade | Commercially Available |
| Hydrochloric Acid (HCl) | AR Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | AR Grade | Commercially Available |
| Hydrogen Peroxide (H₂O₂) | 30% Solution | Commercially Available |
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the results of the forced degradation studies.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Solutions
6.1.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Store the stock solution at 2-8 °C, protected from light.
6.1.2. Working Standard Solution (100 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase initial composition (90:10 Mobile Phase A:Mobile Phase B).
Forced Degradation Study Protocol
The forced degradation study is designed to intentionally degrade the this compound to identify potential degradation products and to demonstrate the specificity of the HPLC method.[15] An extent of degradation of 5-20% is generally considered appropriate.[14][16][17]
Caption: Experimental workflow for the forced degradation study of this compound.
6.2.1. Acid Hydrolysis
-
To 1 mL of the Standard Stock Solution in a vial, add 1 mL of 0.1 M HCl.
-
Keep the vial in a water bath at 60 °C.
-
Withdraw samples at appropriate time intervals (e.g., 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a final concentration of 100 µg/mL with the mobile phase.
6.2.2. Base Hydrolysis
-
To 1 mL of the Standard Stock Solution in a vial, add 1 mL of 0.1 M NaOH.
-
Keep the vial in a water bath at 60 °C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample to a final concentration of 100 µg/mL with the mobile phase.
6.2.3. Oxidative Degradation
-
To 1 mL of the Standard Stock Solution in a vial, add 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute the sample to a final concentration of 100 µg/mL with the mobile phase.
6.2.4. Thermal Degradation
-
Place a known amount of this compound solid reference standard in a petri dish.
-
Keep the dish in a hot air oven at 80 °C.
-
Withdraw samples at appropriate time intervals.
-
Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.
6.2.5. Photolytic Degradation
-
Expose a solution of this compound (1000 µg/mL) and the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare a 100 µg/mL solution of the stressed samples in the mobile phase.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth | Lhasa Limited [lhasalimited.org]
- 4. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 5. Zeneth 10.1 Released: Confident Degradation Pathway Prediction For Regulatory-aligned Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolite Identification And Analysis | Lhasa Limited [lhasalimited.org]
- 11. scite.ai [scite.ai]
- 12. In silico assessment of the metabolism and its safety significance of multitarget propargylamine ASS234 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optibrium.com [optibrium.com]
- 14. METHODOLOGY AND RESULTS FOR IN SILICO METABOLITE ANALYSIS OF TARGET AND ANALOGUES - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold [mdpi.com]
- 17. Computational Assessment of the Pharmacological Profiles of Degradation Products of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Desmethylnefopam as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-Desmethylnefopam as a reference standard in analytical assays. This compound is the primary and active metabolite of Nefopam, a centrally-acting, non-opioid analgesic.[1] Accurate quantification of this compound is crucial for pharmacokinetic, metabolic, and clinical studies of Nefopam.
Physicochemical Properties and Handling
This compound is a small organic molecule with the chemical formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol .[2][] As a reference standard, it is typically supplied as a hydrochloride salt in a solid form.
Storage and Stability:
Proper storage is critical to maintain the integrity of the reference standard.
-
Long-term storage (powder): -20°C[2]
-
In solvent: -80°C[2]
-
Short-term storage (in DMSO): 4°C for up to two weeks.[4]
The compound is stable under recommended storage conditions.[2] Avoid exposure to direct sunlight, strong acids/alkalis, and strong oxidizing/reducing agents.[2]
Safety Precautions:
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Application in Quantitative Analysis
This compound reference standard is primarily used for the calibration of analytical instruments and the validation of methods for its quantification in biological matrices such as plasma, urine, and tissue samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from published analytical methods for the determination of this compound.
Table 1: HPLC Method Parameters
| Parameter | Plasma | Globule | Urine |
| Linearity Range | 1 - 60 ng/mL | 2 - 25 ng/mL | 50 - 500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 2 ng/mL | 10 ng/mL |
| Correlation Coefficient (r²) | > 0.992 | > 0.992 | > 0.992 |
| Within-day Precision (RSD%) | 1.0 - 10.1% | 1.0 - 10.1% | 1.0 - 10.1% |
| Between-day Precision (RSD%) | 1.0 - 10.1% | 1.0 - 10.1% | 1.0 - 10.1% |
| Accuracy (Relative Error %) | -13.0 to +12.3% | -13.0 to +12.3% | -13.0 to +12.3% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Plasma |
| Linearity Range | 0.78 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.78 ng/mL |
| Determination Coefficient | > 0.996 |
| Intra-assay Precision (RSD%) | < 17.5% |
| Inter-assay Precision (RSD%) | < 17.5% |
| Accuracy (Bias %) | < 12.5% |
Experimental Protocols
The following are detailed protocols for the preparation of calibration standards and a general workflow for sample analysis using this compound as a reference standard.
Protocol for Preparation of Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards for the quantification of this compound in a biological matrix.
Materials:
-
This compound reference standard
-
Appropriate solvent (e.g., methanol, DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Blank biological matrix (e.g., drug-free plasma)
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound reference standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask (e.g., 1 mL).
-
Dissolve the standard in a minimal amount of the chosen solvent and then dilute to the mark with the same solvent.
-
Mix thoroughly to ensure homogeneity. This is the primary stock solution.
-
-
Preparation of Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette an accurate volume (e.g., 10 µL) of the primary stock solution into a volumetric flask (e.g., 1 mL).
-
Dilute to the mark with the appropriate solvent.
-
Mix thoroughly. This is the intermediate or working stock solution.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the intermediate stock solution with the blank biological matrix to achieve the desired concentration range for the calibration curve.
-
For example, to prepare a 100 ng/mL standard, add 10 µL of the 10 µg/mL intermediate stock solution to 990 µL of the blank matrix.
-
Prepare a series of standards to cover the expected concentration range of the unknown samples. A typical calibration curve may include 6-8 non-zero concentration levels.
-
Also, prepare a blank sample (matrix with no analyte) and a zero sample (matrix with internal standard but no analyte).
-
dot
Caption: Workflow for the preparation of calibration standards from a reference material.
General Protocol for Sample Analysis (LC-MS/MS)
This protocol provides a general workflow for the extraction and analysis of this compound from plasma samples.
Materials:
-
Prepared calibration standards and quality control (QC) samples
-
Unknown plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the samples)
-
Extraction solvent (e.g., diethyl ether, acetonitrile)
-
Reagents for pH adjustment (if necessary)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To an aliquot of each plasma sample (calibration standards, QCs, and unknowns), add a known amount of the internal standard solution.
-
Perform protein precipitation or liquid-liquid extraction to separate the analyte from the matrix. For example, add the extraction solvent, vortex, and centrifuge.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte from other components using an appropriate HPLC column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.
-
dot
Caption: A generalized workflow for the analysis of this compound in plasma samples.
Signaling Pathway
Nefopam, the parent drug of this compound, has been shown to target the β-catenin protein level in mesenchymal cells.[4] This suggests an interaction with the Wnt/β-catenin signaling pathway, which is a key regulator of cell fate, proliferation, and differentiation. The dysregulation of this pathway is implicated in various diseases.
dot
Caption: Simplified diagram of the Wnt/β-catenin pathway and the proposed point of intervention for Nefopam.
References
Application Notes and Protocols for N-Desmethylnefopam in Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Desmethylnefopam, the primary active metabolite of the non-opioid analgesic nefopam, in pharmacokinetic (PK) modeling. This document includes summaries of key pharmacokinetic parameters, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.
Introduction
This compound is a significant metabolite of nefopam, a centrally acting analgesic.[1][2] Understanding its pharmacokinetic profile is crucial for comprehensive modeling of nefopam's disposition and its overall pharmacological effect.[1][3][4] this compound itself exhibits pharmacological activity and has a longer half-life than the parent drug, suggesting it may contribute significantly to the overall analgesic effect, particularly after oral administration.[3][4] This document outlines the key considerations and methodologies for incorporating this compound into pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following single-dose administration of nefopam in healthy volunteers. These values are essential for building and validating pharmacokinetic models.
Table 1: Elimination Half-Life (t½) of this compound
| Administration Route | Dose of Nefopam | Half-Life (hours) | Subject Population |
| Oral | 20 mg | 10.6 ± 3.0[3] | Healthy Volunteers |
| Intravenous | 20 mg | 15.0 ± 2.4[3] | Healthy Volunteers |
| Oral | Not Specified | 10 - 15[2] | Not Specified |
| Oral ([14C]-nefopam) | 71.9–72.1mg | 10.2[5] | Healthy Male Volunteers |
Table 2: Stereoselective Pharmacokinetics of Desmethylnefopam Enantiomers after a 20 mg Nefopam Dose
| Administration Route | Enantiomer | Mean Half-Life (hours) |
| Intravenous | DES1 | 20.0[4] |
| Intravenous | DES2 | 25.3[4] |
Metabolic Pathway
Nefopam is primarily metabolized in the liver via N-demethylation to form this compound.[2][4] Other metabolic pathways include N-oxidation.[1] The cytochrome P450 enzymes CYP2C19 and CYP2D6 are involved in the metabolism of nefopam.[6]
Experimental Protocols
This section details standardized protocols for the quantification of this compound in biological matrices, essential for generating reliable data for pharmacokinetic modeling.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is based on methodologies described in the literature for the sensitive and specific quantification of nefopam and its metabolites.[7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., ethyl loflazepate).[7]
-
Alkalinize the plasma sample.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 150x4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[7]
-
Detection: Monitor specific precursor and product ion transitions for this compound and the internal standard.
3. Calibration and Quantification
-
Prepare calibration standards and quality control samples in blank plasma.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: In Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical design for a clinical pharmacokinetic study of nefopam and this compound, based on published studies.[3][4]
1. Study Design
-
Design: A single-dose, two-period, crossover study design is recommended to compare different routes of administration (e.g., oral vs. intravenous).[3][4]
-
Subjects: Healthy adult volunteers.
-
Washout Period: A washout period of at least one week between study periods.
2. Drug Administration
-
Intravenous: Administer a single 20 mg intravenous infusion of nefopam over 30 minutes.[10]
3. Blood Sampling
-
Collect venous blood samples into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Centrifuge the blood samples to separate plasma and store the plasma samples at -20°C or lower until analysis.
4. Data Analysis
-
Analyze plasma samples for this compound concentrations using a validated bioanalytical method (see Protocol 1).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental or compartmental modeling approaches. Software such as NONMEM® can be used for population pharmacokinetic modeling.[1][11]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study involving this compound.
Conclusion
The inclusion of this compound in pharmacokinetic models is critical for a complete understanding of nefopam's clinical pharmacology. The data and protocols provided in these application notes offer a foundation for researchers to design and conduct robust pharmacokinetic studies and to develop predictive models for dose optimization and the assessment of drug-drug interactions. The longer half-life and potential contribution to the overall analgesic effect underscore the importance of accurately characterizing the pharmacokinetics of this active metabolite.[3][4]
References
- 1. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, this compound, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefopam - Wikipedia [en.wikipedia.org]
- 3. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magrathea.endchan.net:8443 [magrathea.endchan.net:8443]
- 6. researchgate.net [researchgate.net]
- 7. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nefopam pharmacokinetics in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, this compound, and Nefopam N-Oxide in Human Plasma and Urine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Method Validation of N-Desmethylnefopam Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of N-Desmethylnefopam, the primary active metabolite of the non-opioid analgesic Nefopam. The described methodology is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and sensitivity for the analysis of biological samples.[1][2]
Introduction
This compound is the main metabolite of Nefopam, a centrally acting analgesic.[3] The quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.[2] This document outlines a validated LC-MS/MS method for the reliable quantification of this compound in human plasma.
Mechanism of Action of Parent Compound (Nefopam):
Nefopam's analgesic effect is primarily attributed to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system.[3][4][5][6][7] This modulation of monoamine neurotransmitters enhances their activity in descending pain pathways. Additionally, Nefopam has been shown to interact with voltage-gated sodium and calcium channels, which further contributes to its analgesic properties by reducing neuronal excitability.[4][5]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefopam - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - Indian Journal of Palliative Care [jpalliativecare.com]
- 6. researchgate.net [researchgate.net]
- 7. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Synthesized N-Desmethylnefopam: A Guide for Researchers
Application Note & Protocol
For researchers and professionals in drug development, the purification of synthesized active pharmaceutical ingredients (APIs) is a critical step to ensure the safety and efficacy of the final product. This document provides detailed techniques for the purification of N-Desmethylnefopam, the primary metabolite of the non-opioid analgesic, Nefopam. The following protocols for High-Performance Liquid Chromatography (HPLC) and recrystallization are designed to yield high-purity this compound suitable for further research and development.
Introduction
This compound is a secondary amine with a predicted pKa of 8.66. Its purification can be challenging due to its basic nature, which can lead to peak tailing and poor separation in chromatography on silica gel. The protocols outlined below address these challenges through the use of appropriate mobile phase modifiers and alternative purification strategies. This compound is reportedly a solid that is slightly soluble in chloroform and methanol and is hygroscopic. These properties are key considerations in the development of effective purification methods.
Purification Strategies
Two primary methods are presented for the purification of synthesized this compound: Preparative Reversed-Phase HPLC and Recrystallization. The choice of method will depend on the scale of the purification, the impurity profile of the crude product, and the desired final purity.
Method 1: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is a powerful technique for isolating pure compounds from complex mixtures. By utilizing a non-polar stationary phase and a polar mobile phase, this method can effectively separate this compound from less polar and more polar impurities. The addition of a basic modifier to the mobile phase is crucial to prevent peak tailing and improve resolution.
Experimental Protocol: Preparative RP-HPLC
1. Materials and Equipment:
- Crude synthesized this compound
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Formic acid or Trifluoroacetic acid (TFA) (for salt formation if desired)
- Preparative HPLC system with a UV detector
- C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
- Rotary evaporator
- Lyophilizer (optional)
2. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol).
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
- The following table summarizes the recommended starting conditions for the preparative RP-HPLC purification. Optimization may be required based on the specific impurity profile.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Triethylamine |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Triethylamine |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Ambient |
4. Purification Procedure:
- Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 3 column volumes.
- Inject the filtered sample onto the column.
- Run the gradient elution as specified.
- Collect fractions corresponding to the this compound peak.
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the pure fractions.
5. Post-Purification Work-up:
- Remove the majority of the acetonitrile from the pooled fractions using a rotary evaporator.
- If the final product is desired as the free base, the aqueous solution can be basified and extracted with an organic solvent (e.g., dichloromethane). The organic extracts are then dried and concentrated.
- If a salt form (e.g., hydrochloride) is desired, the aqueous solution can be acidified with the corresponding acid and then lyophilized or the solvent evaporated.
Logical Workflow for Preparative RP-HPLC
Method 2: Recrystallization
Recrystallization is a classic and cost-effective purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solvent. Given that this compound is a secondary amine, it can be beneficial to perform the recrystallization on its hydrochloride salt, which often has better-defined crystal structures.
Experimental Protocol: Recrystallization of this compound Hydrochloride
1. Materials and Equipment:
- Crude synthesized this compound
- Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)
- Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
- Anti-solvent (e.g., diethyl ether, hexanes)
- Erlenmeyer flasks
- Hot plate with stirring capabilities
- Ice bath
- Büchner funnel and filter flask
- Vacuum source
2. Formation of the Hydrochloride Salt:
- Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol).
- Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).
- The hydrochloride salt should precipitate. If not, an anti-solvent can be added to induce precipitation.
- Collect the crude this compound HCl salt by vacuum filtration and wash with a small amount of cold solvent.
3. Recrystallization Procedure:
- Place the crude this compound HCl in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent (e.g., ethanol).
- Heat the mixture to boiling with stirring.
- Continue to add the solvent portion-wise until the solid just dissolves.
- If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon.
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the purification of 1 gram of crude this compound to illustrate the potential outcomes of each method. Actual results may vary.
| Parameter | Preparative RP-HPLC | Recrystallization |
| Starting Material | 1.0 g (crude) | 1.0 g (crude) |
| Initial Purity (by HPLC) | ~85% | ~85% |
| Final Yield | 0.75 g | 0.80 g |
| Final Purity (by HPLC) | >99% | >98% |
| Solvent Consumption | High | Moderate |
| Time Requirement | High | Moderate |
Logical Flow for Recrystallization
Application Notes and Protocols for Forced Degradation Studies of N-Desmethylnefopam for Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of Nefopam, a centrally acting, non-opioid analgesic. To ensure the stability, efficacy, and safety of a drug substance or drug product, regulatory agencies require comprehensive stability testing. Forced degradation studies are a crucial component of this process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and helping to develop and validate stability-indicating analytical methods.[1][2][3]
This document provides a detailed protocol for conducting forced degradation studies on this compound. The experimental conditions outlined herein are based on established International Council for Harmonisation (ICH) guidelines and published data on the degradation of the parent compound, Nefopam, due to the limited availability of specific forced degradation studies on this compound.[1][2][4][5][6] These protocols are intended to serve as a comprehensive starting point for researchers.
Objective
The primary objectives of performing forced degradation studies on this compound are:
-
To identify potential degradation products under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
-
To elucidate the probable degradation pathways of the molecule.
-
To develop and validate a stability-indicating analytical method capable of separating and quantifying this compound from its degradation products.
-
To inform formulation development, packaging, and storage conditions.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Hydrogen peroxide (H₂O₂), 30% solution, ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer components
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its degradation products. The following is a suggested starting point for method development, which should be optimized and validated according to ICH guidelines.
Table 1: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 266 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Experimental Protocols for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6] The following protocols are starting points and may require adjustment of time, temperature, or reagent concentration to achieve the target degradation. A control sample (unstressed) should be analyzed alongside the stressed samples.
Hydrolytic Degradation
5.1.1. Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the diluent to a suitable concentration for HPLC analysis.
5.1.2. Alkaline Hydrolysis
-
Prepare a solution of this compound in 0.1 M NaOH at a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals.
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the diluent to a suitable concentration for HPLC analysis.
5.1.3. Neutral Hydrolysis
-
Prepare a solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals.
-
Cool the aliquots to room temperature.
-
Dilute with the diluent to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Add 3% v/v hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute with the diluent to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Place a known amount of solid this compound powder in a petri dish as a thin layer.
-
Expose the sample to a temperature of 80 °C in a hot air oven for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Dissolve the sample in the diluent to a suitable concentration for HPLC analysis.
-
A solution-state thermal degradation can also be performed by heating a solution of the drug at 60-80°C.
Photolytic Degradation
-
Place a known amount of solid this compound powder in a petri dish as a thin layer.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve the samples in the diluent to a suitable concentration for HPLC analysis.
-
A solution-state photostability study can also be conducted by exposing a solution of the drug to the same light conditions.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | % Degradation | Number of Degradants | RRT of Major Degradant(s) |
| Control | 0 | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60 °C | 24 | 85.2 | 14.8 | 2 | 0.85, 1.15 |
| 0.1 M NaOH, 60 °C | 24 | 89.5 | 10.5 | 1 | 0.92 |
| Water, 60 °C | 24 | 98.7 | 1.3 | 0 | - |
| 3% H₂O₂, RT | 24 | 82.1 | 17.9 | 3 | 0.78, 1.25, 1.35 |
| Thermal (Solid), 80 °C | 48 | 95.3 | 4.7 | 1 | 1.10 |
| Photolytic (Solid) | - | 92.6 | 7.4 | 2 | 0.98, 1.40 |
RRT = Relative Retention Time
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Hypothetical Degradation Pathway
Based on the known degradation of Nefopam, a plausible degradation pathway for this compound involves the cleavage of the ether linkage in the oxazocine ring under hydrolytic conditions.
Caption: Hypothetical degradation pathway of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can gain a comprehensive understanding of the molecule's stability profile. The resulting data is invaluable for the development and validation of stability-indicating methods, which are essential for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle. It is important to reiterate that these protocols are based on general guidelines and data from the parent compound, Nefopam, and should be adapted and optimized as experimental data for this compound becomes available.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for N-Desmethylnefopam Calibration Standards and Quality Controls
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preparation of calibration standards and quality controls for N-Desmethylnefopam, the primary active metabolite of the non-opioid analgesic, nefopam.[1] Accurate quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines the necessary materials, step-by-step protocols, and quality control measures to ensure the reliability and reproducibility of bioanalytical data.
Nefopam is metabolized in the liver primarily through N-demethylation to form this compound.[1] Both nefopam and its desmethyl metabolite are pharmacologically active. The terminal half-life of this compound is estimated to be between 10 to 15 hours.[1]
Materials and Reagents
Reference Material
-
This compound certified reference material (CRM) or a well-characterized pure substance with a certificate of analysis (CoA).
-
Note: The commercial availability of this compound CRM should be investigated from various chemical and pharmaceutical reference standard suppliers. If a CRM is not available, a custom synthesis by a reputable laboratory may be required.
Solvents and Reagents
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (optional, for initial stock solution)
-
Purified water (e.g., Milli-Q or equivalent)
-
Blank biological matrix (e.g., human plasma, rat plasma, urine) free of this compound and any interfering substances.
Equipment
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes (various volumes)
-
Volumetric flasks (Class A)
-
Vortex mixer
-
Centrifuge
-
-20°C and -80°C freezers
Preparation of Stock Solutions
The initial step involves the preparation of a primary stock solution of this compound from the reference material.
Primary Stock Solution (S1)
-
Accurately weigh a suitable amount (e.g., 1-5 mg) of this compound reference standard.
-
Dissolve the weighed standard in a minimal amount of a suitable solvent (e.g., methanol or DMSO) in a Class A volumetric flask.
-
Bring the solution to the final volume with the same solvent to achieve a high concentration stock solution (e.g., 1 mg/mL).
-
Mix thoroughly until the standard is completely dissolved.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
Intermediate Stock Solutions
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 methanol:water). This approach minimizes the volume of the primary stock solution used and allows for the preparation of a wide range of standard concentrations.
Preparation of Calibration Standards
Calibration standards are prepared by spiking a blank biological matrix with known concentrations of this compound.
Spiking Solutions
Prepare a set of spiking solutions by diluting the intermediate stock solutions with the same solvent used for their preparation. The concentrations of these spiking solutions should be selected to cover the expected range of the analytical method.
Matrix Calibration Standards
-
Aliquot the blank biological matrix into a series of appropriately labeled tubes.
-
Spike a small volume (typically ≤ 5% of the matrix volume to avoid altering the matrix composition) of each spiking solution into the corresponding matrix aliquot.
-
Vortex each tube thoroughly to ensure homogeneity.
-
These spiked matrix standards are now ready for the sample preparation procedure of the analytical method.
Table 1: Example of Calibration Standard Preparation for an LC-MS/MS Method
| Standard ID | Concentration (ng/mL) | Intermediate Stock Solution Conc. (µg/mL) | Spiking Volume (µL) | Blank Matrix Volume (µL) |
| CS1 | 0.5 | 1 | 5 | 995 |
| CS2 | 1 | 1 | 10 | 990 |
| CS3 | 5 | 10 | 5 | 995 |
| CS4 | 10 | 10 | 10 | 990 |
| CS5 | 50 | 100 | 5 | 995 |
| CS6 | 100 | 100 | 10 | 990 |
| CS7 | 500 | 1000 | 5 | 995 |
| CS8 | 1000 | 1000 | 10 | 990 |
Preparation of Quality Control Samples
Quality control (QC) samples are essential for assessing the accuracy and precision of the analytical method during validation and routine sample analysis.[2] QC samples are prepared independently from the calibration standards, preferably from a separate weighing of the reference material and using a different primary stock solution.
QC Stock Solution
Prepare a separate primary QC stock solution and intermediate QC stock solutions following the same procedure as for the calibration standard stock solutions (Section 3).
Matrix QC Samples
Prepare at least three levels of QC samples in the blank biological matrix:
-
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).
Table 2: Example of Quality Control Sample Preparation
| QC Level | Concentration (ng/mL) | QC Stock Solution Conc. (µg/mL) | Spiking Volume (µL) | Blank Matrix Volume (µL) |
| LQC | 1.5 | 1 | 15 | 985 |
| MQC | 75 | 100 | 7.5 | 992.5 |
| HQC | 800 | 1000 | 8 | 992 |
Experimental Protocols
Protocol for Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Tare a clean, dry weighing boat on a calibrated analytical balance. Carefully weigh approximately 1.05 mg of this compound reference standard. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 1.00 mL Class A volumetric flask. Add approximately 0.8 mL of methanol (or DMSO).
-
Mixing: Vortex the flask for 1-2 minutes until the standard is fully dissolved.
-
Dilution to Volume: Carefully add the solvent dropwise to bring the solution to the 1.00 mL mark.
-
Final Mixing: Invert the flask 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or -80°C.
Protocol for Serial Dilution to Prepare Spiking Solutions
This protocol describes a 10-fold serial dilution.
-
Labeling: Label a series of microcentrifuge tubes for each spiking solution.
-
Diluent Addition: Add 900 µL of the diluent (e.g., 50:50 methanol:water) to each labeled tube.
-
First Dilution: Transfer 100 µL of the primary stock solution (e.g., 1 mg/mL) to the first tube. Vortex thoroughly. This creates a 100 µg/mL solution.
-
Serial Transfer: Using a fresh pipette tip, transfer 100 µL from the first diluted tube to the second tube. Vortex thoroughly. This creates a 10 µg/mL solution.
-
Repeat: Continue this process for the remaining tubes to achieve the desired concentrations for the spiking solutions.
Stability and Storage
-
Stock Solutions: Store primary and intermediate stock solutions in amber glass vials at -20°C or -80°C to minimize degradation from light and temperature. Long-term stability should be assessed periodically by comparing a freshly prepared standard to the stored standard.
-
Matrix Samples: The stability of this compound in the biological matrix (e.g., plasma) should be evaluated under various conditions, including:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period relevant to sample handling and processing time.
-
Long-Term Stability: Determine stability in the frozen state (-20°C or -80°C) over an extended period.
-
Diagrams
References
Application Notes and Protocols for the Use of Deuterated N-Desmethylnefopam as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylnefopam is the primary active metabolite of Nefopam, a centrally-acting, non-opioid analgesic. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This approach significantly improves the accuracy and precision of the analytical method by compensating for variability in sample preparation, chromatographic separation, and mass spectrometric ionization.[2]
These application notes provide a detailed protocol for the quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated this compound as an internal standard.
Principle of the Method
The method involves the extraction of this compound and the deuterated internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.[2]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in human plasma based on established analytical methods.[3][4][5]
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Human Plasma | 0.78 - 100 | >0.996 |
| This compound | Human Plasma | 1 - 60 | >0.992 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| This compound | Human Plasma | 2.5 | < 17.5 | < 17.5 | < 12.5 |
| This compound | Human Plasma | 25 | < 17.5 | < 17.5 | < 12.5 |
| This compound | Human Plasma | 75 | < 17.5 | < 17.5 | < 12.5 |
Table 3: Limits of Quantification
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | Human Plasma | 0.78 |
| This compound | Human Plasma | 1 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (e.g., this compound-d3) internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diethyl ether or other suitable extraction solvent
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and deuterated this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the deuterated this compound stock solution with 50:50 acetonitrile:water to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of diethyl ether.
-
Vortex for 1 minute to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 240 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization]
-
Deuterated this compound (e.g., -d3): Precursor ion (Q1) m/z 243 -> Product ion (Q3) [Specific fragment to be determined based on experimental optimization]
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of action of Nefopam and its active metabolite.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting matrix effects in N-Desmethylnefopam LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of N-Desmethylnefopam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[2] For plasma samples, phospholipids are a major contributor to ion suppression.[3] Other sources can include salts, proteins, and metabolites that co-elute with this compound.[2] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[2]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Q4: What are the key strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation (PPT), can significantly reduce matrix components.[1]
-
Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from interfering matrix components is a highly effective approach.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in my this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
References
- 1. eijppr.com [eijppr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Chromatographic Resolution of N-Desmethylnefopam and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of N-Desmethylnefopam and its related impurities.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Question: Why am I observing poor resolution between this compound and other impurity peaks?
Answer:
Poor resolution is a common issue that can often be rectified by systematically evaluating and adjusting your chromatographic conditions. Here are several factors to consider:
-
Mobile Phase Composition: The organic modifier and buffer composition of your mobile phase are critical for achieving optimal separation.
-
Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or using a combination of both, as this can alter the elution order and improve separation.
-
Buffer pH: The pH of the aqueous portion of your mobile phase affects the ionization state of this compound and its impurities, which in turn influences their retention and selectivity. A slight adjustment in pH can often lead to a significant improvement in resolution. For reversed-phase chromatography of these compounds, a mobile phase with a slightly acidic pH is often employed.[1]
-
Buffer Concentration: Inadequate buffer concentration can lead to peak tailing and poor reproducibility. Ensure your buffer concentration is sufficient for the analysis.
-
-
Column Chemistry and Dimensions:
-
Stationary Phase: The choice of stationary phase is crucial. C18 columns are commonly used for the analysis of Nefopam and its metabolites.[1][2] However, if you are not achieving adequate separation, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.
-
-
Gradient Elution Profile: If you are using a gradient method, optimizing the gradient slope and duration can enhance the separation of closely eluting peaks. A shallower gradient can often improve the resolution of critical pairs.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution, but it may also alter selectivity.
Question: My peaks for this compound are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, ranging from interactions with the stationary phase to issues with the HPLC system itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, leading to peak tailing.
-
Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask these active sites.
-
Low pH: Operating at a low pH (e.g., using a trifluoroacetic acid (TFA) buffer) can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.[3]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Column Washing: A thorough column wash with a strong solvent may help to remove contaminants.
-
Column Replacement: If the problem persists, the column may need to be replaced.
-
-
Extra-column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volumes in fittings. Ensure that all connections are properly made and that the tubing length is minimized.
Question: I am experiencing low sensitivity and cannot detect low-level impurities. How can I improve my detection limits?
Answer:
Low sensitivity can be a significant challenge when trying to quantify trace-level impurities. Here are some strategies to enhance your signal-to-noise ratio:
-
Detector Wavelength: The choice of detection wavelength is critical for maximizing sensitivity. For this compound and related compounds, UV detection is often performed at lower wavelengths, such as 210 nm or 225 nm, where these compounds exhibit stronger absorbance.[1][2]
-
Sample Preparation: A well-designed sample preparation procedure can help to concentrate the analytes and remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to enrich the sample.
-
Injection Volume: Increasing the injection volume can lead to a larger signal. However, be mindful of the potential for column overload, which can lead to peak distortion.
-
Detector Type: While UV detection is common, using a more sensitive and specific detector, such as a mass spectrometer (MS), can significantly improve detection limits.[4] LC-MS/MS methods have been successfully developed for the sensitive quantitation of Nefopam and its metabolites.[4]
-
Mobile Phase Purity: Ensure that you are using high-purity solvents and reagents for your mobile phase to minimize baseline noise.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Impurities of this compound can originate from the synthesis process or from the degradation of the parent drug, Nefopam. Forced degradation studies on Nefopam have identified several degradation products formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[3][5] These degradation products can serve as potential impurities to monitor in this compound samples.
Q2: What type of chromatographic column is most suitable for the analysis of this compound and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this analysis. C18 columns are widely used and have been shown to provide good separation for Nefopam and its metabolites.[1][2] A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size.[6]
Q3: What are typical mobile phase compositions used for this separation?
A3: A common approach is to use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier.
-
Aqueous Phase (Mobile Phase A): Often an acidic buffer is used, such as 0.1% trifluoroacetic acid in water or a phosphate buffer.[1][3]
-
Organic Phase (Mobile Phase B): Acetonitrile is a frequently used organic modifier. Methanol can also be used or mixed with acetonitrile.[2][3]
Q4: How can I confirm the identity of the impurity peaks in my chromatogram?
A4: Peak identification can be achieved through several methods:
-
Reference Standards: The most definitive way is to inject reference standards of the known impurities and compare their retention times with the peaks in your sample chromatogram.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, which can be used to identify known impurities or elucidate the structure of unknown ones.
-
Forced Degradation Studies: Performing forced degradation studies on the drug substance can help to generate the potential degradation products and aid in their identification in stability samples.[2][5]
Quantitative Data Summary
The following tables summarize typical quantitative data from published methods for the analysis of Nefopam and its related compounds.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Puratis RP-18 (250 x 4.6mm, 5µm)[6] | C18 (4.6 mm x 100 mm; 3 microns)[2] | C18 Symmetry (150x4.6 I.D., 5 µm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[6] | Buffer (unspecified)[2] | 15 mM KH2PO4 with 5 mM octane sulfonic acid (pH 3.7)[1] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile:Methanol (ratio varies)[2] | Acetonitrile[1] |
| Elution | Gradient[6] | Isocratic (50:41:9 Buffer:ACN:MeOH)[2] | Isocratic (77:33 Buffer:ACN)[1] |
| Flow Rate | Not Specified | 0.6 ml/min[2] | 1.5 ml/min[1] |
| Detection | UV at 220 nm[6] | UV at 225 nm[2] | UV at 210 nm[1] |
| Linearity Range | Not Specified | 22.63 µg/ml to 67.90 µg/ml[2] | 1-60 ng/ml (Plasma)[1] |
| Recovery | 99.78% - 102.07% (for impurities)[6] | 99.72%[2] | Not Specified |
| LOD/LOQ | 0.40 ppm / 1.23 ppm (for impurities)[3] | Not Specified | 1 ng/ml (Plasma)[1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Potential Impurities of Nefopam [6]
-
Column: Puratis RP-18 (250 x 4.6mm, 5µm)
-
Mobile Phase A: 0.1% trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient program
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in a suitable diluent to achieve the desired concentration.
Protocol 2: Stability-Indicating RP-UPLC Method for Nefopam Hydrochloride [2]
-
Column: C18 (4.6 mm x 100 mm; 3 microns)
-
Mobile Phase: Buffer:Acetonitrile:Methanol in the ratio of 50:41:9
-
Flow Rate: 0.6 ml/min
-
Detection: UV at 225 nm
-
Sample Preparation for Forced Degradation (Acid Hydrolysis): Subject the drug substance to acidic conditions to induce degradation. Neutralize the sample before injection.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General experimental workflow for impurity analysis.
References
- 1. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpharmsci.com [jpharmsci.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.net [wjpr.net]
challenges in the N-demethylation step of nefopam synthesis
Welcome to the technical support center for the synthesis of nefopam and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-demethylation step in nefopam synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of nefopam?
A1: The N-demethylation of nefopam, a tertiary amine, can be achieved using several established methods for N-dealkylation of alkaloids and other tertiary amines. The most commonly cited methods in related literature, which can be adapted for nefopam, include:
-
Reaction with Chloroformate Esters: This method involves the use of reagents like 1-chloroethyl chloroformate (ACE-Cl) or phenyl chloroformate. The reaction proceeds through a carbamate intermediate, which is then hydrolyzed to yield the secondary amine, desmethylnefopam.
-
The von Braun Reaction: This classic method utilizes cyanogen bromide (BrCN) to form a cyanamide intermediate, which is subsequently hydrolyzed to the desired N-demethylated product.
-
The Polonovski Reaction and its Modifications: This reaction involves the oxidation of the tertiary amine to an N-oxide, followed by rearrangement and cleavage of the N-methyl group, often facilitated by reagents like iron salts.
Q2: I am getting a low yield during the N-demethylation of nefopam. What are the potential causes?
A2: Low yields in the N-demethylation of nefopam can stem from several factors, depending on the chosen method:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: Competing side reactions can consume the starting material or the desired product. For instance, in the von Braun reaction, ring-opening of the benzoxazocine ring has been observed in analogous structures[1].
-
Degradation of starting material or product: Nefopam and its N-demethylated derivative may be sensitive to the reaction conditions, leading to degradation.
-
Difficulties in purification: The separation of desmethylnefopam from the reaction mixture, unreacted starting material, and byproducts can be challenging, leading to product loss during workup and purification.
Q3: What are the safety precautions I should take when performing N-demethylation reactions?
A3: Many reagents used for N-demethylation are hazardous and require strict safety protocols.
-
Cyanogen bromide (BrCN): This reagent is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chloroformate esters (e.g., ACE-Cl): These are corrosive and toxic. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Many of the reactions use chlorinated solvents like chloroform or 1,2-dichloroethane, which are toxic and potentially carcinogenic. Ensure proper ventilation and handling.
Always consult the Safety Data Sheet (SDS) for each reagent and solvent before starting any experiment.
Troubleshooting Guides
Low Yield with Chloroformate Esters (e.g., ACE-Cl)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of nefopam | Insufficient reagent | Increase the molar excess of the chloroformate ester. |
| Low reaction temperature | Increase the reaction temperature, monitoring for potential side product formation. Refluxing in a suitable solvent like 1,2-dichloroethane is often required. | |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench the chloroformate reagent. | |
| Formation of multiple unidentified byproducts | Reaction temperature too high | Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Prolonged reaction time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| Low yield after hydrolysis of the carbamate intermediate | Incomplete hydrolysis | Ensure complete hydrolysis of the carbamate intermediate by using appropriate conditions (e.g., refluxing in methanol). |
| Degradation during hydrolysis | If the product is sensitive to the hydrolysis conditions, explore milder methods for carbamate cleavage. |
Low Yield with the von Braun Reaction (Cyanogen Bromide)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of nefopam | Insufficient cyanogen bromide | Use a slight excess of cyanogen bromide. |
| Reaction not initiated | Ensure the reaction is performed under anhydrous conditions. | |
| Formation of ring-opened byproducts | Inherent reactivity of the nefopam scaffold | This is a known challenge with the von Braun reaction on some cyclic amines[1]. Consider alternative, milder N-demethylation methods like the modified Polonovski reaction. |
| Low yield after hydrolysis of the cyanamide | Harsh hydrolysis conditions | Explore different hydrolysis conditions (acidic vs. basic) to find a method that efficiently cleaves the cyanamide without degrading the desmethylnefopam. |
Experimental Protocols
N-Demethylation of Nefopam using 1-Chloroethyl Chloroformate (ACE-Cl) - A General Procedure
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve nefopam (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Add a non-nucleophilic base such as pempidine (1 equivalent) to the solution[2]. Cool the mixture to 0 °C and slowly add 1-chloroethyl chloroformate (ACE-Cl, 1.2-1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require prolonged heating (e.g., 18-42 hours) for complete conversion[2].
-
Workup (Carbamate Cleavage): After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. To the residue, add methanol and heat to reflux to effect the cleavage of the carbamate intermediate.
-
Purification: After the cleavage is complete (monitor by TLC or LC-MS), cool the mixture and evaporate the solvent. The crude desmethylnefopam can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for N-Demethylation using ACE-Cl
Caption: Workflow for the N-demethylation of nefopam using ACE-Cl.
Logical Relationship of Challenges in N-Demethylation
Caption: Interconnected challenges in the N-demethylation of nefopam.
References
improving the yield and purity of N-Desmethylnefopam synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Desmethylnefopam synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of Nefopam to synthesize this compound?
A1: The most prevalent and effective methods for the N-demethylation of tertiary amines like Nefopam are:
-
Reaction with Chloroformate Reagents: Particularly, the use of α-chloroethyl chloroformate (ACE-Cl) is a widely cited method known for its high yield and selectivity under mild conditions.[1][2]
-
The Von Braun Reaction: This classic method utilizes cyanogen bromide (CNBr) to achieve N-demethylation.[3] However, the high toxicity of cyanogen bromide has led to a preference for alternative reagents like α-chloroethyl chloroformate.[3]
-
Modified Polonovski Reaction: This oxidative method involves the formation of a Nefopam N-oxide intermediate, followed by treatment with an iron salt (e.g., FeSO₄) to induce demethylation.[4][5]
Q2: What are the typical yields and purities I can expect for the synthesis of this compound?
A2: While specific data for the N-demethylation of Nefopam is not extensively published, based on similar reactions with other tertiary amines, yields for the α-chloroethyl chloroformate method can be expected in the range of 40-60%.[6] Purity is highly dependent on the purification method employed, but with proper chromatographic separation or crystallization, purities exceeding 98% can be achieved.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to monitor and control include:
-
Reaction Temperature: Many N-demethylation reactions are sensitive to temperature. Maintaining the recommended temperature throughout the reaction is crucial to prevent side reactions and decomposition.
-
Solvent Choice: The use of a dry, aprotic solvent is often necessary, especially when using reactive reagents like α-chloroethyl chloroformate, to prevent hydrolysis of the reagent.[7]
-
Stoichiometry of Reagents: The molar ratio of the demethylating agent to Nefopam will significantly impact the reaction's completeness and the impurity profile.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote the formation of degradation products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the N-demethylation of Nefopam can be effectively monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material (Nefopam) and the formation of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and any impurities, allowing for a more precise determination of reaction completion.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive or degraded demethylating agent. | Ensure the demethylating agent (e.g., α-chloroethyl chloroformate) is fresh and has been stored under the recommended conditions (e.g., under inert atmosphere, refrigerated). |
| Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature using a suitable heating or cooling bath. | |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or consider a slight excess of the demethylating agent. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Product degradation. | If the product is unstable under the reaction or work-up conditions, consider milder reagents or shorter reaction times. Ensure the work-up procedure is performed promptly. | |
| Loss of product during purification. | Optimize the purification method. For column chromatography, select an appropriate stationary and mobile phase to ensure good separation. For crystallization, perform small-scale trials to find the optimal solvent system. | |
| Presence of Multiple Impurities | Non-selective reaction. | The chosen demethylating agent may not be selective for the N-methyl group. Consider a more selective reagent like α-chloroethyl chloroformate. |
| Side reactions due to incorrect stoichiometry or temperature. | Re-optimize the molar ratios of your reactants and strictly control the reaction temperature. | |
| Degradation of starting material or product. | Analyze the stability of Nefopam and this compound under the reaction conditions. If necessary, adjust the conditions to be milder. | |
| Difficulty in Purifying the Product | Co-elution of product and starting material during chromatography. | Adjust the mobile phase polarity or consider a different stationary phase for better separation. |
| Product is an oil and does not crystallize. | Attempt to form a salt of the this compound (e.g., hydrochloride salt), which may be more crystalline. Alternatively, use preparative HPLC for purification. |
Experimental Protocols
Protocol 1: N-Demethylation of Nefopam using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is based on established procedures for the N-demethylation of tertiary amines and is a recommended starting point for the synthesis of this compound.
Materials:
-
Nefopam
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Nefopam (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Addition of ACE-Cl: Cool the solution to 0°C using an ice bath. Slowly add α-chloroethyl chloroformate (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add methanol. Heat the mixture to reflux for 1 hour to decompose the intermediate carbamate.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 40 - 60%[6] |
| Purity (after chromatography) | >98% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of N-demethylated drug metabolites for analytical purposes using 1-chloroethyl chloroformate [hero.epa.gov]
- 7. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 8. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing poor peak shape in N-Desmethylnefopam HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed answers to common issues encountered when analyzing N-Desmethylnefopam, with a focus on resolving poor peak shape. As the primary metabolite of the basic compound Nefopam, this compound contains an amine group, which presents specific challenges in reversed-phase chromatography.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape distortion for basic compounds like this compound. The primary cause is secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][4][5] This interaction provides an additional retention mechanism to the desired hydrophobic interaction, causing the peak to tail.[5][6]
Other potential causes include:
-
Column Contamination: Accumulation of matrix components on the column or guard column.[6][7]
-
Mass Overload: Injecting a sample with too much analyte mass for the column's capacity.[8]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector.[4]
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort peak shape.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[9][10] For this compound, two main strategies are employed:
-
Low pH (Acidic Conditions): Operating at a low pH (e.g., pH 2.5 - 3.5) suppresses the ionization of the acidic silanol groups on the stationary phase, leaving them protonated (Si-OH).[5][11] This minimizes the secondary ionic interactions that cause peak tailing. While this is a common and effective approach, it may reduce the retention of the basic analyte, which is protonated and more polar at low pH.[12]
-
High pH (Basic Conditions): Operating at a high pH (e.g., pH 9 - 11), well above the pKa of this compound, ensures the analyte is in its neutral, uncharged form. This eliminates ionic interactions with the stationary phase, leading to excellent peak shape and increased retention.[9][13] Caution: This approach requires a specialized, pH-stable column (e.g., hybrid or polymer-based) to prevent the dissolution of the silica packing material.[9][14]
It is generally recommended to work at a pH at least two units away from the analyte's pKa to ensure a single ionic form is present and avoid peak distortion.[10][15]
Q3: My this compound peak is fronting. What is the likely cause?
Peak fronting, where the first half of the peak is broader than the second, is typically caused by:
-
Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, leading to premature elution of analyte molecules.[16][17][18][19] The solution is to dilute the sample or reduce the injection volume.[17][19]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and elute improperly, causing fronting, especially for early-eluting peaks.[8][16][17] Whenever possible, dissolve your sample in the initial mobile phase.[15][17]
-
Column Collapse: Physical degradation of the column bed can also lead to fronting.[18][20] This may occur from excessive pressure or using incompatible mobile phase conditions.
Q4: What type of HPLC column is best for analyzing this compound?
Choosing the right column is crucial for achieving good peak shape. For basic analytes, consider the following:
-
High-Purity, End-Capped Columns: Modern columns are often made with high-purity silica ("Type B") which has fewer metal impurities that can cause tailing.[11][21] They are also "end-capped," a process that chemically blocks many of the residual silanol groups, reducing sites for secondary interactions.[4][5]
-
Polar-Embedded Phases: These columns have a polar functional group embedded within the C8 or C18 chain. This feature provides additional shielding of the underlying silica surface, further preventing analyte-silanol interactions.[4]
-
High pH-Stable Columns: If you plan to use a high pH mobile phase, you must use a column designed for these conditions, such as those with hybrid particle technology or polymer-based packings.[13]
Q5: Can my sample preparation be causing poor peak shape?
Yes, sample preparation plays a significant role. Key considerations include:
-
Sample Solvent: As mentioned, dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[7][22] Always aim to use the mobile phase as the sample solvent.
-
Sample Clean-up: Complex sample matrices can introduce contaminants that accumulate on the column, leading to peak tailing and other issues.[23] Employing a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interferences, improving peak shape and extending column life.[4]
-
Analyte Concentration: Ensure the concentration of your sample is within the linear range of the detector and does not overload the column.[19][24]
Troubleshooting Guides
Systematic Troubleshooting Workflow
This workflow provides a logical path to diagnose and resolve poor peak shape issues during this compound analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Data Presentation: HPLC Parameter Impact
The table below summarizes key chromatographic parameters and their recommended settings for achieving optimal peak shape for basic analytes like this compound.
| Parameter | Recommendation for Good Peak Shape | Rationale |
| Mobile Phase pH | Operate at low pH (2.5-3.5) OR high pH (>9.0) with a compatible column. | Low pH protonates silanols, reducing secondary interactions.[5][11] High pH neutralizes the basic analyte, eliminating ionic interactions.[9][13] |
| Buffer | Use a buffer (e.g., phosphate, formate) at 10-25 mM concentration. | Stabilizes pH and the buffer cations can mask active silanol sites.[1][4] |
| Column Type | Use a high-purity, fully end-capped C18 or C8 column. Consider polar-embedded or hybrid-silica columns. | Minimizes the number of available silanol groups that cause peak tailing.[4][5][11] |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Prevents peak distortion (fronting or splitting) caused by solvent incompatibility.[7][17] |
| Sample Concentration | Inject a concentration that is within the column's loading capacity. | Prevents peak fronting or tailing due to mass overload.[8][19] |
| Temperature | Maintain a constant, slightly elevated temperature (e.g., 30-40 °C). | Can improve peak efficiency and reduce mobile phase viscosity. |
| Flow Rate | Optimize for best efficiency based on column dimensions and particle size. | Operating too far from the optimal flow rate can increase band broadening.[23] |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is based on a published method and incorporates best practices for analyzing basic compounds to achieve good peak shape.[3]
1. Materials and Reagents
-
Column: C18 Symmetry Column (150 x 4.6 mm, 5 µm particle size) or equivalent high-purity, end-capped column.
-
Reagents:
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade
-
Octane sulfonic acid, for ion pairing (optional, but effective)
-
Acetonitrile, HPLC grade
-
Phosphoric acid (for pH adjustment)
-
Water, HPLC grade
-
2. Instrument Conditions
-
HPLC System: Standard binary or quaternary HPLC system with UV detector.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL (adjust as needed to avoid overload)
-
UV Detection: 210 nm
3. Mobile Phase Preparation (Low pH with Ion Pairing)
-
Aqueous Component (A):
-
Prepare a 15 mM potassium phosphate solution: Dissolve 2.04 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Add 5 mM octane sulfonic acid.
-
Adjust the pH to 3.7 using phosphoric acid. This low pH is critical for protonating surface silanols.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Component (B):
-
Acetonitrile, HPLC grade.
-
-
Isocratic Elution:
-
Premix the mobile phase: 77% Aqueous Component (A) and 33% Organic Component (B).
-
Degas the mobile phase thoroughly before use.
-
4. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Working Standards/Samples:
-
Dilute the stock solution to the desired concentration using the prepared mobile phase (77:33 Aqueous:ACN).
-
Crucial Step: Using the mobile phase as the diluent is essential to prevent solvent mismatch and ensure good peak shape.[15][17]
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
This comprehensive guide provides the necessary information for researchers to systematically troubleshoot and resolve issues with poor peak shape in the HPLC analysis of this compound, ensuring the generation of accurate and reproducible data.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. Nefopam - Wikipedia [en.wikipedia.org]
- 3. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 14. moravek.com [moravek.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. perkinelmer.com [perkinelmer.com]
- 18. acdlabs.com [acdlabs.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. support.waters.com [support.waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. mastelf.com [mastelf.com]
overcoming low recovery of N-Desmethylnefopam during sample extraction
Welcome to the technical support center for optimizing the sample extraction of N-Desmethylnefopam. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low recovery of this secondary amine metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from biological matrices such as plasma and urine.
Q1: I am experiencing low recovery of this compound using liquid-liquid extraction (LLE). What are the most critical factors to consider?
A1: Low recovery in LLE is often linked to incorrect pH and suboptimal solvent choice. This compound is a secondary amine with a predicted pKa of approximately 8.66. To ensure it is in a neutral, non-ionized state for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa. For secondary amines, a pH of around 10 is often optimal.[1] Additionally, the choice of extraction solvent is crucial. Non-polar solvents like n-hexane or diethyl ether are commonly used for similar compounds.[2][3]
Q2: Which organic solvents are recommended for the LLE of this compound?
A2: For the extraction of secondary amines like this compound, solvents such as diethyl ether and a mixture of hexane and 1-pentanol (e.g., 95:5 v/v) have been shown to be effective.[1] The choice of solvent can impact recovery rates, so it is advisable to test a few options to determine the best performer for your specific sample matrix.
Q3: My recovery is still low even after adjusting the pH for LLE. What else can I check?
A3: If pH and solvent choice have been optimized, consider the following:
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Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, especially with plasma samples, which can trap the analyte and lead to poor recovery. Gentle mixing or inversion is recommended.
-
Insufficient Mixing: Ensure adequate mixing to allow for the partitioning of the analyte from the aqueous to the organic phase.
-
Analyte Stability: While this compound is generally stable, prolonged exposure to extreme pH or high temperatures during extraction could potentially lead to degradation. It is advisable to perform extractions at room temperature or on ice.
Q4: I am using solid-phase extraction (SPE) and observing low recovery. What are the likely causes?
A4: Low recovery in SPE can stem from several factors. The most common issues include:
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Incorrect Sorbent Choice: For a secondary amine like this compound, a reversed-phase (e.g., C8, C18) or a mixed-mode cation exchange (MCX) sorbent is generally recommended.
-
Improper Sample pH: During the loading step on an MCX sorbent, the sample pH should be acidic (at least 2 pH units below the analyte's pKa) to ensure the amine is protonated (charged) and retained by the cation exchange mechanism. For reversed-phase SPE, a neutral pH will make the analyte more hydrophobic and enhance retention.
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For MCX, this is typically achieved by using a basic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine. For reversed-phase, a higher percentage of organic solvent in the elution mobile phase is needed.
-
Drying of the Sorbent Bed: For silica-based sorbents, it is critical to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps.
-
Flow Rate: A high flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent, leading to breakthrough and low recovery.
Q5: How can I be sure at which step of my SPE protocol I am losing my analyte?
A5: To pinpoint the source of analyte loss, it is recommended to collect and analyze the fractions from each step of the SPE process (i.e., the flow-through from sample loading, the wash solutions, and the final eluate). This will help you determine if the analyte is not being retained on the column, being washed away prematurely, or not being efficiently eluted.
Data Presentation: Optimizing Extraction Parameters
The following tables summarize expected trends in recovery for this compound based on key extraction parameters. The data is representative and based on the established principles for extracting secondary amine compounds.
Table 1: Expected Impact of pH on Liquid-Liquid Extraction (LLE) Recovery of this compound.
| Sample pH | Expected Analyte State | Expected Recovery into Non-Polar Solvent |
| 6.0 | Primarily Ionized (Charged) | Low |
| 8.0 | Partially Ionized | Moderate |
| 10.0 | Primarily Neutral | High |
| 12.0 | Primarily Neutral | High |
Table 2: Comparison of Potential SPE Sorbents and Elution Strategies for this compound.
| SPE Sorbent Type | Sample Loading pH | Analyte Retention Mechanism | Elution Solvent | Expected Recovery |
| Reversed-Phase (C18) | ~7.0-8.0 | Hydrophobic Interaction | High % Methanol or Acetonitrile | Good to High |
| Mixed-Mode Cation Exchange (MCX) | ~6.0 | Ion Exchange & Hydrophobic | 5% NH4OH in Methanol | High |
Experimental Protocols
Below are detailed methodologies for LLE and SPE that can be adapted for the extraction of this compound from biological fluids.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of plasma or urine, add an internal standard.
-
pH Adjustment: Add a suitable volume of a basic buffer (e.g., 1 M sodium carbonate) to adjust the sample pH to approximately 10. Vortex briefly.
-
Extraction: Add 5 mL of the extraction solvent (e.g., diethyl ether or n-hexane:1-pentanol 95:5 v/v).
-
Mixing: Gently mix by inversion for 10-15 minutes to prevent emulsion formation.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve complete phase separation.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., LC-MS).
Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This protocol is adapted from methods for other basic drug metabolites and is expected to yield high recovery for this compound.[4]
-
Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of 50 mM ammonium acetate buffer (pH 6).
-
Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6). Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 50 mM ammonium acetate buffer (pH 6) to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of 1 M acetic acid to remove other impurities.
-
Wash 3: Add 1 mL of methanol to remove hydrophobic, non-basic interferences.
-
-
Elution: Elute the this compound with 1-2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Visualizing Workflows and Principles
The following diagrams illustrate the key decision-making processes and chemical principles involved in the extraction of this compound.
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction (LLE).
Caption: The effect of pH on the ionization state of this compound.
References
- 1. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Chiral Separation of N-Desmethylnefopam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of the chiral separation of N-Desmethylnefopam. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral separation of this compound.
Q1: Why am I seeing poor resolution between the this compound enantiomers?
A1: Poor resolution can stem from several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: The polarity and composition of the mobile phase are critical. For macrocyclic glycopeptide columns like CHIROBIOTIC® V2, ensure the methanol, acetic acid, and ammonium hydroxide ratios are accurate. Small variations can significantly impact selectivity. For polysaccharide-based columns (e.g., Chiralpak), the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) is crucial.
-
Mobile Phase Additives: this compound is a basic compound. The presence of a basic additive, like ammonium hydroxide or diethylamine (DEA), is often necessary to improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase. Ensure the additive concentration is optimal.
-
Flow Rate: A lower flow rate generally increases resolution by allowing more time for interaction with the chiral stationary phase. Try reducing the flow rate in increments (e.g., from 1.2 mL/min to 1.0 mL/min or 0.8 mL/min).
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. A lower temperature often enhances enantioselectivity. Ensure your column oven is accurately calibrated and try decreasing the temperature (e.g., from 25 °C to 20 °C).
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong, compatible solvent as recommended by the manufacturer.
Q2: My peaks for this compound are tailing or showing significant asymmetry. What should I do?
A2: Peak tailing for basic analytes like this compound is a common issue in chiral chromatography.
-
Insufficient Basic Additive: The most likely cause is the interaction of the amine group with acidic sites on the silica support of the stationary phase. Increase the concentration of the basic additive in your mobile phase. For instance, if using the CHIROBIOTIC® V2 method, you can slightly increase the ammonium hydroxide concentration. For polysaccharide columns, an additive like diethylamine (DEA) at 0.1-0.5% is often effective.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. If the problem persists with a fresh mobile phase and reduced sample load, the column may need to be replaced.
Q3: The retention times of my enantiomers are drifting or are not reproducible. What is the cause?
A3: Drifting retention times can indicate a few problems:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is particularly important when using mobile phase additives. Allow sufficient time for the mobile phase to run through the column before starting your analysis.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of a volatile component. Ensure your mobile phase reservoir is properly covered.
-
Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention time. Use a reliable column oven to maintain a constant temperature.
-
"Memory Effect" of Additives: Basic additives can adsorb onto the stationary phase and alter its properties over time, a phenomenon known as the "memory effect". If you switch between methods with and without additives, or with different additives, you may see a drift in retention times. It is often recommended to dedicate a column to a specific method or type of additive. Thoroughly flushing the column may help, but the effect can be persistent.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound?
A1: Both macrocyclic glycopeptide and polysaccharide-based CSPs can be effective for separating chiral amines like this compound.
-
Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® V2): These are known for their robustness and broad applicability, especially in polar ionic and reversed-phase modes. A published method demonstrates a successful separation of this compound on a CHIROBIOTIC® V2 column.[1]
Q2: Do I need to use a mobile phase additive for the chiral separation of this compound?
A2: Yes, it is highly recommended. This compound has a secondary amine group, making it a basic compound. Mobile phase additives are used to improve peak shape and resolution for such compounds.
-
Basic Additives (e.g., Ammonium Hydroxide, Diethylamine): These are added to the mobile phase to suppress the interaction of the basic analyte with acidic silanol groups on the surface of the silica support, which is a common cause of peak tailing.
-
Acidic Additives (e.g., Acetic Acid, Formic Acid): These are used to control the ionization state of the analyte and can also influence chiral recognition. The published method on the CHIROBIOTIC® V2 column uses both acetic acid and ammonium hydroxide.[1]
Q3: Can I use a mass spectrometer (MS) as a detector for this analysis?
A3: Yes. To make the mobile phase compatible with MS detection, you should use volatile additives. The combination of methanol, acetic acid, and ammonium hydroxide in the CHIROBIOTIC® V2 method is generally MS-friendly. If developing a method with a polysaccharide column, using additives like formic acid or ammonium acetate in an alcohol-based mobile phase would be suitable for LC-MS.
Q4: How can I reduce the run time of my chiral separation?
A4: Reducing the run time can be achieved by:
-
Increasing the Flow Rate: This will decrease retention times but may also reduce resolution. A balance needs to be found.
-
Increasing the Column Temperature: This will decrease viscosity and speed up mass transfer, leading to shorter retention times. However, it may also decrease selectivity.
-
Using a Shorter Column or a Column with Smaller Particles: These will generally provide faster separations, but may require a higher-pressure HPLC system.
-
Optimizing the Mobile Phase: Increasing the strength of the mobile phase (e.g., increasing the percentage of the polar modifier) will reduce retention times.
Data Presentation
Table 1: HPLC Methods for Chiral Separation of this compound
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide CSP (Guidance) |
| Column | Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm[1] | Chiralpak® AD-H, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Acetic Acid : Ammonium Hydroxide (100:0.1:0.02, v/v/v)[1] | n-Hexane : Isopropanol with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v) |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min |
| Column Temp. | 25 °C[1] | 25 °C |
| Detector | UV, 230 nm[1] | UV, 230 nm |
| Injection Vol. | 5 µL[1] | 5-10 µL |
| Sample Prep. | 2 mg/mL in methanol[1] | 1 mg/mL in mobile phase |
Experimental Protocols
Method 1: Chiral Separation using Astec® CHIROBIOTIC® V2 Column [1]
-
System Preparation:
-
Prepare the mobile phase by mixing methanol, acetic acid, and ammonium hydroxide in a ratio of 100:0.1:0.02 (v/v/v).
-
Degas the mobile phase.
-
Install an Astec® CHIROBIOTIC® V2 column (25 cm x 4.6 mm, 5 µm) into the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 2 mg/mL.
-
-
Chromatographic Analysis:
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 5 µL of the prepared sample onto the column.
-
Run the analysis until both enantiomers have eluted.
-
Method 2: Method Development Guidance using a Polysaccharide-Based Column (e.g., Chiralpak® AD-H)
This protocol provides a starting point for developing a chiral separation method for this compound on a polysaccharide-based column.
-
System Preparation:
-
Prepare a stock solution of 0.1% diethylamine (DEA) in isopropanol.
-
Prepare the mobile phase by mixing n-hexane and the isopropanol/DEA stock solution in a starting ratio of 90:10 (v/v).
-
Degas the mobile phase.
-
Install a Chiralpak® AD-H column (25 cm x 4.6 mm, 5 µm) into the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis and Optimization:
-
Set the UV detector to 230 nm.
-
Inject 10 µL of the sample.
-
Optimization:
-
If resolution is poor, decrease the flow rate (e.g., to 0.8 mL/min) or decrease the temperature (e.g., to 20 °C).
-
If peaks are tailing, increase the concentration of DEA in the isopropanol stock to 0.2%.
-
Adjust the ratio of n-hexane to isopropanol to optimize retention and resolution. Increasing the isopropanol percentage will decrease retention times.
-
-
Visualizations
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Troubleshooting decision tree for chiral HPLC.
References
dealing with contamination in N-Desmethylnefopam reference standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing contamination in N-Desmethylnefopam reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound reference standards?
A1: Contamination in this compound reference standards can originate from several sources:
-
Synthesis-related impurities: Residual starting materials, by-products, and reagents from the synthesis of Nefopam and the subsequent demethylation to this compound.
-
Degradation products: this compound can degrade over time due to factors like temperature, light, and humidity.
-
Contamination from handling and storage: Improper handling can introduce contaminants from solvents, glassware, or the storage environment.
-
Residual parent compound: Incomplete conversion during synthesis can result in the presence of the parent drug, Nefopam.
Q2: What are the acceptable purity levels for an this compound reference standard?
A2: The required purity of a reference standard depends on its intended use. For critical applications such as quantitative analysis in clinical trials, a higher purity is required. The following table summarizes general recommendations for reference standard purity.
| Application | Recommended Minimum Purity | Common Impurity Threshold |
| Identification | > 95% | < 1.0% |
| Quantitative Analysis | > 99% | < 0.1% |
| Method Development | > 98% | < 0.5% |
| Pharmacokinetic Studies | > 99.5% | < 0.05% |
Q3: How should this compound reference standards be stored to minimize degradation?
A3: To ensure the stability of this compound reference standards, they should be stored under the following conditions:
-
Temperature: Cool and dry conditions, typically at 2-8°C or frozen at -20°C for long-term storage.
-
Light: Protected from light in amber vials.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound reference standards.
Issue 1: Unexpected peaks observed during chromatographic analysis (HPLC, LC-MS).
This is a common indication of contamination. The following workflow can help identify the source of the unexpected peaks.
Caption: Workflow for troubleshooting unexpected peaks in chromatography.
Issue 2: The observed mass spectrum does not match the expected mass of this compound.
An incorrect mass spectrum can indicate a significant purity issue or a case of mistaken identity of the reference standard.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Standard | Verify the certificate of analysis (CoA) and the label on the vial. Contact the supplier for confirmation. |
| Major Degradation Product | Review the storage conditions and age of the standard. Perform forced degradation studies to identify potential degradants. |
| Presence of a High-Abundance Adduct | Examine the mass spectrum for common adducts (e.g., Na+, K+, H₂O). Modify mobile phase to promote protonation. |
| Instrument Calibration Issue | Calibrate the mass spectrometer using a known standard. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of an this compound reference standard.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification of unknown impurities observed during HPLC analysis.
1. LC Conditions:
-
Use the same HPLC method as described in Protocol 1 to ensure chromatographic separation.
2. MS Conditions (Example - ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: As per instrument recommendations
-
Scan Range: m/z 100-500
3. Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
Propose potential structures based on the accurate mass and fragmentation patterns. The following logical diagram illustrates the process of impurity identification.
Caption: Logical workflow for the structural elucidation of impurities.
optimization of mobile phase for N-Desmethylnefopam separation
Technical Support Center: N-Desmethylnefopam Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of this compound, a primary metabolite of Nefopam.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the separation of this compound and Nefopam?
A common starting point for reversed-phase HPLC separation of this compound and Nefopam is a mixture of an aqueous buffer and an organic modifier. A frequently used combination is acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape and ionization for mass spectrometry detection.[1][2] For UV detection, a phosphate buffer can be employed.[3][4][5]
Q2: Why is the pH of the mobile phase important for this separation?
The pH of the mobile phase is crucial as it controls the ionization state of this compound and Nefopam, which are basic compounds.[6] At a pH well below their pKa values, they will be in their ionized form, which can lead to better retention and separation on a reversed-phase column. A common approach is to use a mobile phase with a low pH, for example, by adding formic acid or using a phosphate buffer with a pH of around 3.7.[1][2][3][4][5]
Q3: What are the common organic modifiers used, and how do they affect the separation?
Acetonitrile and methanol are the most common organic modifiers for this type of separation.[7][8] Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. The proportion of the organic modifier in the mobile phase is a key parameter for adjusting the retention time of the analytes; increasing the organic content will typically decrease retention times.[8]
Q4: Can I use a gradient elution for this separation?
Yes, a gradient elution can be beneficial, especially if there are other metabolites or impurities with a wide range of polarities in the sample. A gradient elution, where the composition of the mobile phase is changed over time, can help to achieve better resolution of all compounds in a shorter run time.[8][9]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and Nefopam peaks.
-
Possible Cause: The mobile phase composition may not be optimal.
-
Solution:
-
Adjust the organic modifier percentage: A small change in the percentage of acetonitrile or methanol can significantly impact resolution. Try decreasing the organic modifier concentration to increase retention and potentially improve separation.
-
Change the organic modifier: If you are using methanol, consider switching to acetonitrile, or vice versa, as this can alter the selectivity of the separation.
-
Modify the mobile phase pH: A slight adjustment in the pH can change the ionization of the analytes and improve resolution. Ensure the pH is kept at least 1-2 units away from the pKa of the analytes for consistent results.[10]
-
-
Issue 2: Peak tailing for one or both compounds.
-
Possible Cause: Secondary interactions between the basic analytes and silanol groups on the silica-based column.[6]
-
Solution:
-
Lower the mobile phase pH: An acidic mobile phase (e.g., with 0.1% formic acid) will ensure the analytes are protonated and reduce interactions with silanol groups.
-
Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites.
-
Use a column with low silanol activity: Modern HPLC columns are often end-capped to minimize silanol interactions. Consider using a column specifically designed for the analysis of basic compounds.[11]
-
-
Issue 3: Broad peaks.
-
Possible Cause: Several factors can lead to broad peaks, including issues with the mobile phase.[12]
-
Solution:
-
Ensure proper mobile phase preparation: Make sure the mobile phase components are accurately measured and well-mixed.[12]
-
Degas the mobile phase: Dissolved gases in the mobile phase can cause baseline instability and broad peaks.[9][12]
-
Check for column contamination: A contaminated guard or analytical column can lead to peak broadening. Flush the column with a strong solvent.[12]
-
-
Issue 4: Inconsistent retention times.
-
Possible Cause: Changes in the mobile phase composition or temperature fluctuations.[12]
-
Solution:
-
Prepare fresh mobile phase: The composition of the mobile phase can change over time due to evaporation of the more volatile components. Prepare fresh mobile phase daily.[12]
-
Use a column oven: Temperature has a significant effect on retention time. A column oven will ensure a stable operating temperature.[12]
-
Equilibrate the column properly: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.[12]
-
-
Experimental Protocols
Example HPLC-UV Method for this compound Separation
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 Symmetry column (150 x 4.6 mm I.D., 5 µm particle size)[3][5]
-
Mobile Phase:
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Example LC-MS/MS Method for this compound Separation
This method is suitable for applications requiring high sensitivity and selectivity.
-
Column: Hypurity C18 column (150 mm × 2.1mm i.d., 5 µm particle size)[1]
-
Mobile Phase:
-
Column Temperature: 30 °C[1]
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode.[1][2]
Data Presentation
Table 1: Comparison of Reported HPLC and LC-MS/MS Method Parameters for this compound Separation
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) |
| Column | C18 Symmetry (150x4.6 mm, 5 µm)[3][5] | Hypurity C18 (150 mm × 2.1mm, 5 µm)[1] |
| Mobile Phase | 15 mM KH2PO4, 5 mM octane sulfonic acid (pH 3.7):Acetonitrile (77:33)[3][5] | Acetonitrile:0.1% formic acid in water (50:50)[1][2] |
| Flow Rate | 1.5 mL/min[3][5] | 0.3 mL/min[1][2] |
| Detection | UV at 210 nm[3][5] | MS/MS in positive ion mode[1][2] |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC [periodicos.capes.gov.br]
- 6. hplc.eu [hplc.eu]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. ijnrd.org [ijnrd.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Nefopam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: HPLC Analysis of N-Desmethylnefopam
Welcome to the technical support center for the HPLC analysis of N-Desmethylnefopam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for reduced run times and improved efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing the run time of my this compound HPLC analysis?
A1: To shorten your analysis time, you can employ several strategies. These include increasing the flow rate, using a shorter analytical column, switching to a column with smaller particles or a different particle technology (e.g., core-shell or monolithic), and optimizing the mobile phase composition to expedite the elution of this compound.[1] Additionally, increasing the column temperature can decrease mobile phase viscosity and enhance mass transfer, leading to faster separations.
Q2: I'm experiencing high backpressure after increasing the flow rate. What should I do?
A2: High backpressure is a common issue when increasing the flow rate, especially with conventional HPLC systems and columns packed with small particles. To mitigate this, you can:
-
Reduce the flow rate to a level that your system can safely handle.
-
Switch to a column with a larger particle size , though this may compromise resolution.
-
Employ a column with a wider internal diameter.
-
Consider modern column technologies like monolithic or core-shell columns, which generate significantly lower backpressure at high flow rates.[2][3]
-
Increase the column temperature to reduce the viscosity of the mobile phase.
Q3: Can I shorten my column to decrease the run time?
A3: Yes, using a shorter column is a straightforward way to reduce run time as it decreases the distance the analyte needs to travel.[1] However, be aware that this will also reduce the overall number of theoretical plates, which could lead to a decrease in resolution.[1] This approach is most effective when you have ample resolution between this compound and any interfering peaks in your chromatogram.
Q4: How does mobile phase composition affect the analysis time?
A4: The composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer, significantly impacts retention time. For reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time of this compound.[1] You can also experiment with different organic solvents, as acetonitrile is generally a stronger eluent than methanol in reversed-phase chromatography and may lead to shorter run times.[1]
Q5: What are the benefits of using core-shell or monolithic columns for fast HPLC analysis?
A5: Core-shell and monolithic columns are designed for high-efficiency separations at lower backpressures compared to traditional fully porous particle columns.
-
Core-shell columns have a solid, non-porous core with a thin, porous outer shell.[4][5] This design reduces the diffusion path for analytes, leading to sharper peaks and higher efficiency, even at faster flow rates.[3][5]
-
Monolithic columns consist of a single rod of porous silica with a bimodal pore structure.[2][6] This structure provides high permeability, allowing for very high flow rates with minimal backpressure, which dramatically reduces analysis time.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or sample concentration. |
| Loss of Resolution | - Decreased column efficiency- Change in mobile phase composition- Column contamination | - Use a new column or a guard column.- Prepare fresh mobile phase and ensure accurate composition.- Implement a column washing step. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate- Changes in column temperature- Mobile phase degradation | - Service the HPLC pump.- Use a column oven for stable temperature control.- Prepare fresh mobile phase daily. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and additives.- Implement a needle wash step in the autosampler method.- Inject a blank run to identify the source of contamination. |
Experimental Protocols
Standard HPLC Method for this compound
This protocol is based on established methods for the analysis of nefopam and its metabolites.[8][9]
| Parameter | Condition |
| Column | C18 Symmetry (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 15 mM KH₂PO₄ with 5 mM octane sulfonic acid (pH 3.7) and Acetonitrile (77:23, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm |
| Expected Run Time | > 10 minutes |
Optimized Fast HPLC Method for this compound
This hypothetical method incorporates modern column technology and optimized parameters for a significant reduction in run time.
| Parameter | Condition |
| Column | Core-Shell C18 (50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 10-90% B in 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm or MS/MS |
| Expected Run Time | < 5 minutes |
Quantitative Data Summary
The following table compares the performance of the standard and optimized fast HPLC methods. The data for the optimized method is projected based on typical performance improvements seen with the described changes.
| Parameter | Standard HPLC Method | Optimized Fast HPLC Method |
| Run Time | > 10 min | < 5 min |
| Backpressure | Moderate | Moderate to High (manageable with modern HPLC/UHPLC systems) |
| Resolution | Adequate | Good to Excellent |
| Solvent Consumption per Run | ~15 mL | ~4 mL |
| Throughput | ~6 samples/hour | > 12 samples/hour |
Visualizations
Caption: Workflow for optimizing HPLC methods to reduce run time.
Caption: Troubleshooting logic for high backpressure issues.
References
- 1. Restek - Blog [restek.com]
- 2. Chromolith® Monolithic HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Kinetex HPLC Columns for Superior Performance | Phenomenex [phenomenex.com]
- 6. Monolithic HPLC column - Wikipedia [en.wikipedia.org]
- 7. Silica-Based Monolithic Columns as a Tool in HPLC—An Overview of Application in Analysis of Active Compounds in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Desmethylnefopam Synthesis Scale-Up
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Desmethylnefopam. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: this compound is most commonly synthesized by the N-demethylation of its precursor, Nefopam. Several methods exist for the N-demethylation of tertiary amines like Nefopam. The most established chemical methods are the von Braun reaction using cyanogen bromide and reactions involving chloroformate reagents, such as 1-chloroethyl chloroformate.[1][2][3] The use of chloroformates is often preferred in modern synthesis as it avoids the high toxicity of cyanogen bromide.[2]
Q2: What are the critical process parameters to monitor during the N-demethylation of Nefopam?
A2: Key parameters to monitor include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in chloroformate-mediated demethylation, the reaction is often performed by refluxing in a dry aprotic solvent under an inert atmosphere.[4] Incomplete reaction or the formation of byproducts can occur if these parameters are not carefully controlled. Subsequent hydrolysis of the carbamate intermediate is also a critical step where temperature and duration will influence the final yield.[1]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can be challenging due to the similar polarities of this compound and any unreacted Nefopam. Standard purification techniques include:
-
Acid-base extraction: This can be used to separate the basic amine products from non-basic impurities.
-
Column chromatography: Silica gel chromatography can be effective, but often requires a mobile phase containing a small amount of a competing amine (like triethylamine) or the use of an amine-functionalized silica gel to prevent streaking and poor separation.[5][6]
-
Crystallization: If a stable salt of this compound can be formed, crystallization can be an effective method for purification on a larger scale.
Q4: What are the main safety concerns when handling reagents for N-demethylation?
A4: The reagents used for N-demethylation can be hazardous.
-
Cyanogen bromide (von Braun reaction): This reagent is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[7]
-
Chloroformates (e.g., 1-chloroethyl chloroformate): These are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate protective gear.[4]
-
Solvents: Many of the reactions use chlorinated solvents like 1,2-dichloroethane, which are toxic and should be handled accordingly.[4]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis and scale-up of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of starting material (Nefopam) | Ensure the purity of the starting Nefopam using techniques like NMR or HPLC. Impurities can interfere with the reaction. |
| Inactive reagents | Chloroformates can degrade with moisture. Use freshly opened or properly stored reagents. The quality of other reagents like solvents and bases should also be checked. |
| Incorrect reaction temperature | For chloroformate reactions, ensure the reaction is maintained at the appropriate reflux temperature. For other methods, adhere to the recommended temperature profile. |
| Insufficient reaction time | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time. |
| Incomplete hydrolysis of the carbamate intermediate | The hydrolysis step is crucial. Ensure sufficient time and appropriate conditions (e.g., refluxing in methanol) are used to cleave the carbamate.[4] |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Nefopam | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. For purification, amine-functionalized silica gel chromatography can be effective in separating the secondary amine (this compound) from the tertiary amine (Nefopam).[5] |
| Formation of byproducts from the von Braun reaction | The von Braun reaction can sometimes lead to side products.[8] Consider switching to a more selective method like the use of 1-chloroethyl chloroformate. |
| Decomposition of product during work-up or purification | Amines can be sensitive to air and prolonged exposure to silica gel.[6] Work-up and purification should be performed promptly. Using an inert atmosphere during purification can also be beneficial. |
Experimental Protocols
General Protocol for N-Demethylation using 1-Chloroethyl Chloroformate
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nefopam in a dry aprotic solvent such as 1,2-dichloroethane.[4]
-
Reagent Addition: Add 1-chloroethyl chloroformate dropwise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, bring the reaction mixture to reflux and maintain for the required time (monitor by TLC or HPLC).
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude carbamate intermediate in methanol and reflux to induce hydrolysis.[4]
-
Work-up: After hydrolysis is complete, remove the methanol under reduced pressure. The crude product can then be purified by acid-base extraction and/or column chromatography.
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Demethylation - Wikipedia [en.wikipedia.org]
- 4. Preparation of N-demethylated drug metabolites for analytical purposes using 1-chloroethyl chloroformate [hero.epa.gov]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of N-Desmethylnefopam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of N-Desmethylnefopam, the primary metabolite of Nefopam.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of this compound?
A1: The primary challenges stem from its chemical properties as a secondary amine. These include:
-
Poor Chromatographic Peak Shape: Tendency for peak tailing due to interactions with residual silanols on silica-based columns.
-
Matrix Effects: Susceptibility to ion suppression or enhancement in mass spectrometry, particularly when analyzing complex biological matrices like plasma.
-
Extraction Efficiency: The compound's recovery during sample preparation is highly dependent on pH.
-
Adsorption: Potential for non-specific binding to glass or plastic surfaces during sample collection and processing.
-
Analyte Stability: Potential for degradation during sample storage and handling (e.g., freeze-thaw cycles).
Q2: Why is pH control so critical during the sample extraction of this compound?
A2: this compound is a basic compound. To ensure efficient extraction from a biological matrix (like plasma) into an organic solvent using Liquid-Liquid Extraction (LLE), the sample must be alkalinized. Increasing the pH deprotonates the amine group, making the molecule less polar and more soluble in the organic extraction solvent. Published protocols often involve adjusting the plasma to a basic pH before adding a solvent like diethyl ether or n-hexane.[1][2][3][4]
Q3: What type of analytical technique is most suitable for quantifying this compound?
A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and specificity.[1][3] It allows for low limits of quantification (sub-ng/mL) and can distinguish the analyte from other matrix components. High-Performance Liquid Chromatography with UV detection (HPLC-UV) has also been successfully used, though it may require more rigorous sample cleanup and may have higher limits of quantification.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
Problem 1: Low or Inconsistent Analyte Recovery
-
Question: My recovery for this compound is low and varies significantly between samples. What could be the cause?
-
Answer: This is a classic issue often linked to the sample preparation, particularly the Liquid-Liquid Extraction (LLE) step.
-
Improper pH Adjustment: The most likely cause is insufficient alkalinization of the plasma sample. Ensure the pH of the sample is basic (typically > 9) before adding the organic solvent. This is critical to neutralize the charge on the secondary amine, maximizing its partitioning into the organic phase.
-
Inadequate Mixing: Ensure thorough but not overly aggressive mixing (to avoid emulsion) of the sample with the extraction solvent. Vortexing for a specified time is common.
-
Choice of Extraction Solvent: While diethyl ether and n-hexane have been used successfully, the polarity of the solvent can impact recovery.[1][4] If issues persist, consider testing other solvents.
-
Analyte Adsorption: this compound can adsorb to glass surfaces. Using silanized glassware or polypropylene tubes can mitigate this issue.
-
Problem 2: Poor Chromatographic Peak Shape (Tailing)
-
Question: I'm observing significant peak tailing for this compound. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like this compound is typically caused by secondary interactions between the analyte's amine group and acidic residual silanol groups on the surface of the C18 column packing material.
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid to the mobile phase. Formic acid (0.1%) is commonly used in LC-MS/MS methods to protonate the secondary amine, which minimizes interactions with silanols.[1][2][3] For HPLC-UV methods, a buffer system can be used to control the pH.[2][4]
-
Use a Modern Column: Employ a high-purity silica column with end-capping or a hybrid particle column (e.g., BEH) designed to minimize silanol activity.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new sites for secondary interactions. Flush the column with a strong, appropriate solvent.
-
Problem 3: High Signal Variability or Low Sensitivity (Ion Suppression)
-
Question: My signal intensity for this compound is inconsistent or lower than expected in my LC-MS/MS analysis. What's wrong?
-
Answer: This is likely due to matrix effects, specifically ion suppression, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer source.
-
Improve Sample Cleanup: The LLE procedure is designed to remove many matrix components, but phospholipids can still be carried over. Ensure the extraction is clean and consider optimizing the procedure.
-
Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from the regions where phospholipids and other interfering compounds typically elute (often very early or late in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS (e.g., d3-N-Desmethylnefopam). It will co-elute and experience the same ion suppression as the analyte, allowing for an accurate ratio-based quantification. If a SIL-IS is unavailable, use an analogue internal standard that elutes very close to the analyte.[1]
-
Check for Mutual Ion Suppression: In some methods, this compound and its parent drug, Nefopam, may co-elute. While one study found no significant reciprocal ion suppression, this should be evaluated if both are being measured simultaneously at vastly different concentrations.[1]
-
Quantitative Data Summary
The following tables summarize validation parameters from published methods for the analysis of this compound.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.78 - 100 ng/mL | [1][3] |
| LLOQ | 0.78 ng/mL | [1][3] |
| Intra-day Precision (%RSD) | < 17.5% | [1] |
| Inter-day Precision (%RSD) | < 17.5% | [1] |
| Accuracy (Bias) | < 12.5% |[1] |
Table 2: HPLC-UV Method Performance in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1 - 60 ng/mL | [2][4] |
| LLOQ | 1 ng/mL | [2][4] |
| Within-day Precision (%RSD) | 1.0 - 10.1% | [2][4] |
| Between-day Precision (%RSD) | 1.0 - 10.1% | [2][4] |
| Accuracy (Relative Error) | -13.0 to +12.3% |[2][4] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on the method described by Hoizey et al. (2006).[1][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of human plasma into a 10 mL polypropylene tube.
-
Add the internal standard (e.g., Ethyl Loflazepate).
-
Alkalinize the plasma by adding an appropriate volume of a basic solution (e.g., NaOH) to raise the pH.
-
Add 5 mL of diethyl ether.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitored Transition:
-
This compound: m/z 240 -> 181 (Quantifier)[1]
-
-
Note: Specific instrument parameters like collision energy and source temperature should be optimized for the mass spectrometer being used.
-
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis: N-Desmethylnefopam and Nefopam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the non-opioid analgesic nefopam and its primary active metabolite, N-Desmethylnefopam. The data presented herein is compiled from various clinical studies to offer a comprehensive overview for researchers and professionals in drug development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for nefopam and this compound, highlighting differences based on the route of administration.
| Pharmacokinetic Parameter | Nefopam | This compound | Route of Administration |
| Elimination Half-life (t½) | 3 - 8 hours[1] | 10 - 15 hours[1] | Not specified |
| ~5.1 hours[2][3] | 10.6 ± 3.0 hours[2] | Oral (20 mg) | |
| ~5.1 hours[2][3] | 15.0 ± 2.4 hours[2] | Intravenous (20 mg) | |
| ~5 hours (both enantiomers)[3][4] | 20.0 - 25.3 hours (enantiomers)[3][4] | Intravenous | |
| Clearance (CL) | 17.3 L/h (in elderly)[5] | Not explicitly stated | Intravenous |
| 53.7 - 57.5 L/h (enantiomers)[3][4] | Not explicitly stated | Intravenous | |
| Volume of Distribution (Vd) | 114 L (in elderly)[5] | Not explicitly stated | Intravenous |
| 381 - 390 L (enantiomers)[3][4] | Not explicitly stated | Intravenous | |
| Bioavailability (F) | Low (~40%)[1][6] | Not applicable (metabolite) | Oral |
| 0.36 ± 0.13[2] | Not applicable (metabolite) | Oral | |
| 42 - 44% (enantiomers)[3][4] | Not applicable (metabolite) | Oral | |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[6] | Peaks earlier and higher after oral administration compared to IV administration of nefopam[3][4] | Oral |
| 0.5 - 1 hour[6] | Not applicable | Intramuscular | |
| Protein Binding | ~73%[1][6] | Not explicitly stated | Not applicable |
Metabolic Pathway
Nefopam is primarily metabolized in the liver via N-demethylation to its active metabolite, this compound.[1][6] This metabolic conversion is a key determinant of the pharmacokinetic and pharmacodynamic profile of orally administered nefopam.
Caption: Metabolic conversion of Nefopam to this compound.
Experimental Protocols
The data presented in this guide is based on methodologies from several key studies. Below are detailed descriptions of the experimental protocols employed in these investigations.
Study 1: Comparative Pharmacokinetics of Intravenous and Oral Nefopam in Healthy Volunteers[2]
-
Study Design: A double-blind, double-dummy, crossover study.
-
Subjects: Twenty-four healthy Caucasian male volunteers.
-
Dosing:
-
Treatment 1: A single 20 mg oral dose of nefopam with a placebo intravenous infusion.
-
Treatment 2: A single 20 mg intravenous infusion of nefopam with an oral placebo.
-
A one-week washout period separated the two treatments.
-
-
Sampling: Blood samples were collected to measure plasma concentrations of nefopam and desmethyl-nefopam at various time points up to 48 hours after drug administration.
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV detection was used to determine the plasma concentrations of both compounds.
Study 2: Effect of Route of Administration on the Pharmacokinetic Behavior of Enantiomers of Nefopam and Desmethylnefopam[3][4]
-
Study Design: A double-blind, placebo-controlled, crossover design.
-
Subjects: Twenty-four healthy white male subjects.
-
Dosing:
-
Treatment 1: Oral administration of a 20 mg nefopam hydrochloride solution.
-
Treatment 2: A continuous intravenous infusion of 20 mg of nefopam hydrochloride.
-
Placebo was administered simultaneously in each arm to maintain blinding.
-
-
Sampling: Plasma and urine samples were collected to determine the concentrations of the enantiomers of both nefopam and desmethylnefopam.
-
Analytical Method: A chiral assay using liquid chromatography-mass spectrometry (LC-MS) was developed and used for the simultaneous determination of both enantiomers of the parent drug and its metabolite.
Study 3: Population Pharmacokinetics of Nefopam in Elderly Patients[5][7][8]
-
Study Design: A population pharmacokinetic study.
-
Subjects: Forty-eight elderly patients (65-99 years old) with varying degrees of renal function (normal, moderate, and severe impairment).
-
Dosing: A single 20 mg dose of nefopam was administered as a 30-minute intravenous infusion postoperatively.
-
Sampling: Blood samples were drawn to determine plasma concentrations of nefopam and desmethyl-nefopam.
-
Analytical Method: Plasma concentrations were analyzed using a nonlinear mixed-effects modeling approach (MONOLIX version 4.1.3).
Experimental Workflow
The general workflow for the clinical studies cited involves subject screening and enrollment, followed by a crossover drug administration schedule with a washout period. Blood and urine samples are collected at predetermined intervals, and the concentrations of nefopam and its metabolite are quantified using validated analytical methods like HPLC or LC-MS. The resulting data is then subjected to pharmacokinetic modeling and statistical analysis.
Caption: Generalized experimental workflow for pharmacokinetic studies.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of nefopam in elderly, with or without renal impairment, and its link to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation for N-Desmethylnefopam in Human Plasma
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-Desmethylnefopam, the primary metabolite of the non-opioid analgesic nefopam, in human plasma. We delve into the experimental intricacies and performance data, offering a clear perspective against alternative analytical approaches.
This compound is an active metabolite that contributes to the overall analgesic effect of nefopam, particularly after oral administration.[1] Accurate measurement of its concentration in plasma is therefore essential for understanding the complete pharmacokinetic profile of nefopam and its therapeutic and potential adverse effects. While various analytical techniques have been employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and speed.[1][2]
Comparative Analysis of Analytical Methodologies
The determination of this compound in biological matrices has evolved from less sensitive techniques to highly sophisticated mass spectrometric methods. Early methods included High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and Gas Chromatography (GC) with nitrogen-phosphorus or flame ionization detection.[3][4] While these methods were suitable for their time, they often required larger sample volumes and had higher limits of quantification (LOQ), ranging from 5 to 10 ng/mL.[1]
The advent of LC-MS/MS has revolutionized the bioanalytical landscape for this compound. The method detailed below, developed by Le Guern et al. (2007), showcases the superior performance of this technique, achieving a significantly lower LOQ and requiring a smaller plasma volume.[2]
In-Depth Look: A Validated LC-MS/MS Method
This section provides a detailed breakdown of a specific and sensitive LC-MS/MS method for the simultaneous quantification of nefopam and this compound in human plasma.[2] The validation of this method adheres to the principles outlined in regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]
Experimental Protocol
A clear and logical workflow is essential for reproducible results in a bioanalytical laboratory. The following diagram illustrates the key stages of the sample analysis process.
Sample Preparation:
A single-step liquid-liquid extraction is employed to isolate this compound and the internal standard from the plasma matrix.[2]
-
To 1 mL of human plasma, an internal standard (ethyl loflazepate) is added.
-
The plasma is alkalinized.
-
Extraction is performed with diethyl ether.[2]
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent before injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
The separation and detection parameters are optimized for specificity and sensitivity.[2]
-
LC Column: Information on the specific column used is proprietary to the cited study. A C18 column is a common choice for such analyses.[3]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (50:50, v/v) is used.[2]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.3 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.[2]
-
MS/MS Detection: The instrument is operated in full scan MS-MS mode to identify and quantify the analytes.[2] The protonated molecular ions [M+H]+ of this compound (m/z 240) and the internal standard are fragmented, and specific product ions are monitored for quantification.[1]
Performance Characteristics
The validation of this LC-MS/MS method demonstrates its suitability for bioanalytical applications. The key performance parameters are summarized in the table below, alongside a comparison with an older HPLC-UV method for context.
| Parameter | LC-MS/MS Method[2] | HPLC-UV Method[10] |
| Linearity Range | 0.78–100 ng/mL | Not explicitly stated for this compound |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL | Not explicitly stated for this compound |
| Intra-assay Precision (%RSD) | < 17.5% | Not explicitly stated for this compound |
| Inter-assay Precision (%RSD) | < 17.5% | Not explicitly stated for this compound |
| Accuracy (Bias %) | < 12.5% | Not explicitly stated for this compound |
| Sample Volume | 1 mL | Not explicitly stated |
| Run Time | < 6 min | Not explicitly stated |
The data clearly indicates the superior sensitivity and precision of the LC-MS/MS method. A low LLOQ of 0.78 ng/mL allows for accurate quantification of this compound even at low concentrations, which is crucial for detailed pharmacokinetic profiling.[2] The short run time of less than 6 minutes enables high-throughput analysis, a significant advantage in clinical studies with large numbers of samples.[2]
The Logic of Bioanalytical Method Validation
The validation process ensures that the analytical method is reliable and reproducible for its intended purpose. The relationship between the different validation parameters is illustrated in the following diagram.
This diagram highlights the key aspects that must be thoroughly investigated during method validation to ensure the integrity of the data generated. These include assessing the method's ability to differentiate the analyte from other components in the matrix (selectivity), the closeness of the measured values to the true values (accuracy), the degree of scatter between a series of measurements (precision), and the stability of the analyte under various storage and handling conditions.
Conclusion
The presented LC-MS/MS method offers a robust, sensitive, and specific solution for the quantification of this compound in human plasma. Its performance characteristics are demonstrably superior to older analytical techniques, making it the method of choice for pharmacokinetic studies and clinical trials involving nefopam. By adhering to rigorous validation protocols, researchers can ensure the generation of high-quality data that is essential for informed decision-making in drug development. This guide serves as a valuable resource for scientists seeking to implement or evaluate bioanalytical methods for this important metabolite.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of N-Desmethylnefopam in Nefopam Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay performance in the context of nefopam and its primary active metabolite, N-Desmethylnefopam. It is intended to assist researchers, clinicians, and drug development professionals in understanding the cross-reactivity of these compounds in commonly used immunoassays and to highlight the importance of confirmatory analytical methods. The experimental data summarized below underscores the variability in assay specificity and provides a basis for selecting appropriate testing strategies.
Executive Summary
Nefopam, a non-opioid analgesic, and its major metabolite, this compound, are known to exhibit significant cross-reactivity with certain immunoassays, particularly those designed for the detection of benzodiazepines. This interference can lead to false-positive results, necessitating confirmatory testing by more specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). This guide details the extent of this cross-reactivity across different immunoassay platforms and presents the analytical performance of alternative, more specific detection methods.
Immunoassay Cross-Reactivity Comparison
The following table summarizes the observed cross-reactivity of nefopam and its metabolites with various commercial benzodiazepine immunoassays. It is important to note that specific immunoassays for nefopam are not commercially available; the issue arises from interference with assays for other drug classes.
| Immunoassay Brand/Method | Analyte(s) of Concern | Observed Cross-Reactivity | Supporting Evidence |
| EMIT (Enzyme Multiplied Immunoassay Technique) | Nefopam, this compound, and other metabolites | High . Nefopam at a concentration of 25 µg/mL can produce a positive result equivalent to the 200 ng/mL oxazepam cutoff. Metabolites are suggested to enhance this cross-reactivity.[1] | Studies have consistently shown that patients treated with nefopam can produce false-positive benzodiazepine results with EMIT assays.[2][3] The benzoxazine ring system of nefopam is structurally similar to benzodiazepines, likely causing the interference.[4] |
| MULTIGENT (on Architect) | Nefopam and its metabolites | Moderate to High . Interference has been confirmed in urine samples from patients treated with nefopam.[1][2] | In one study, 2 out of 3 nefopam-treated patients showed a positive result. Interference was observed even at low nefopam concentrations (< 5 µg/L) when metabolites were present.[1][2] |
| CEDIA (Cloned Enzyme Donor Immunoassay) | Nefopam and its metabolites | Low to None . Studies have reported that the CEDIA benzodiazepine immunoassay did not exhibit cross-reactivity with nefopam.[1][2] | In a comparative study, all urine samples from nefopam-treated patients tested negative using the CEDIA assay.[1][2] |
Alternative Analytical Methods for Nefopam and this compound
Given the significant potential for cross-reactivity with immunoassays, highly specific and sensitive methods are required for the accurate quantification of nefopam and this compound. The following table outlines the performance of such methods.
| Method | Analyte(s) | Sample Matrix | Limit of Quantification (LOQ) | Linearity Range | Key Advantages |
| LC-MS/MS | Nefopam & this compound | Human Plasma | 0.78 ng/mL | 0.78 - 100 ng/mL | High specificity and sensitivity, short analysis time (<6 min).[5][6][7] |
| HPLC-UV | Nefopam & this compound | Plasma, Globule, Urine | Plasma: 1 ng/mL, Globule: 2 ng/mL, Urine: 5 ng/mL (Nefopam) & 10 ng/mL (DMN) | Plasma: 1-60 ng/mL, Globule: 2-25 ng/mL, Urine: 25-250 ng/mL (Nefopam) & 50-500 ng/mL (DMN) | Accurate and precise for various biological fluids.[8][9] |
Experimental Protocols
Immunoassay Screening for Benzodiazepines
The general principle of the Enzyme Multiplied Immunoassay Technique (EMIT) for benzodiazepine screening involves an antibody-enzyme conjugate. In a negative sample, the antibody binds to the enzyme, inhibiting its activity. In a positive sample, the drug in the sample competes with the enzyme-labeled drug for antibody binding sites, allowing the enzyme to be active. The enzyme activity is proportional to the drug concentration in the sample.
-
Sample Preparation : Urine samples are collected from subjects. In experimental settings, drug-free urine is spiked with known concentrations of nefopam or its metabolites.[10]
-
Assay Procedure : The assay is typically performed on an automated clinical chemistry analyzer. The urine sample is mixed with the assay reagents, and the rate of enzyme activity is measured spectrophotometrically.[4]
-
Cutoff Value : A pre-determined cutoff value (e.g., 200 ng/mL of oxazepam equivalent) is used to classify a sample as positive or negative.[4]
Confirmatory Analysis by LC-MS/MS
This method provides definitive identification and quantification of nefopam and this compound.
-
Sample Preparation : A single-step liquid-liquid extraction is performed. Typically, 1 mL of alkalinized plasma is extracted with diethyl ether.[5][6][7] An internal standard is added prior to extraction.[5][6]
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used with a mobile phase consisting of acetonitrile and formic acid.[5][6][7]
-
Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in positive-ion mode, and the compounds are identified and quantified in full scan MS-MS mode.[5][6][7]
Visualized Workflows and Pathways
Nefopam Metabolism
The metabolic pathway of nefopam is a key factor in its cross-reactivity, as the metabolites also contribute to the interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Positive interference of the analgesic nefopam in the urine immunoassay for benzodiazepines in a secure setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Cross-reactivity of nefopam and its metabolites with benzodiazepine EMIT immunoassay. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of N-Desmethylnefopam and Other Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Desmethylnefopam, the primary active metabolite of the non-opioid analgesic nefopam, with other commonly used non-opioid analgesics, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and paracetamol (acetaminophen). The comparison is based on available preclinical and clinical data, focusing on analgesic efficacy, mechanism of action, and key pharmacological parameters.
Executive Summary
This compound, like its parent compound nefopam, presents a unique, multi-modal mechanism of action that distinguishes it from traditional non-opioid analgesics. Its primary mechanism involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, coupled with the modulation of glutamatergic pathways. This contrasts with the cyclooxygenase (COX) inhibition of NSAIDs and the less well-defined mechanisms of paracetamol. While direct quantitative data for this compound is limited, preclinical studies suggest it is equipotent to nefopam.[1] This guide synthesizes the available data to facilitate a comparative assessment for research and drug development purposes.
Data Presentation: Quantitative Comparison of Analgesic Properties
The following tables summarize key quantitative data for this compound (with data from nefopam used as a proxy where necessary, a notable limitation), and comparator non-opioid analgesics. Direct comparative studies under identical experimental conditions are scarce; therefore, data has been compiled from various sources and should be interpreted with caution.
Table 1: In Vitro Monoamine Transporter Inhibition
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Nefopam (as proxy for this compound) | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | Data Not Available | Data Not Available | Data Not Available |
| Diclofenac | Data Not Available | Data Not Available | Data Not Available |
| Paracetamol | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of publicly available, direct binding affinity data (Ki or IC50 values) for this compound and comparator non-opioids on monoamine transporters is a significant data gap. The primary mechanism of NSAIDs and paracetamol does not involve significant interaction with these transporters.
Table 2: Preclinical Analgesic Efficacy (ED50 values)
| Compound | Hot Plate Test (mg/kg) | Tail Flick Test (mg/kg) | Acetic Acid Writhing Test (mg/kg) |
| Nefopam (as proxy for this compound) | ~7.0 (in combination with acetaminophen)[2] | ~5.0 (in combination with acetaminophen)[2] | Data Not Available |
| Ibuprofen | Data Not Available | Data Not Available | ~69 (oral)[3] |
| Diclofenac | ~10 (i.p.)[4][5] | 40 (s.c.) abolished hyperalgesic response[6] | 7.20 (i.p.)[5][7] |
| Paracetamol | Data Not Available | Data Not Available | 61.30 (i.p.)[8] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data is compiled from various rodent models and routes of administration, which can significantly impact results. The data for nefopam was observed in a synergistic combination with acetaminophen.[2]
Mechanism of Action and Signaling Pathways
This compound
This compound's analgesic effect is attributed to two primary mechanisms:
-
Triple Monoamine Reuptake Inhibition: It blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system, increasing their synaptic availability. This enhances descending inhibitory pain pathways.
-
Glutamatergic System Modulation: It is thought to modulate glutamatergic transmission, likely through interactions with NMDA receptors, which play a crucial role in central sensitization and pain chronification.
Caption: Mechanism of this compound.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen and diclofenac, primarily exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of NSAIDs.
Paracetamol (Acetaminophen)
The precise mechanism of paracetamol is not fully elucidated but is thought to involve central effects, potentially including inhibition of a specific COX variant in the brain (often referred to as COX-3), and modulation of the endocannabinoid system.
Experimental Protocols
In Vivo Analgesic Efficacy Assays
1. Hot Plate Test
-
Principle: This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered at a specified time before placing the animal on the hot plate.
-
The increase in latency to the nociceptive response compared to the vehicle control is indicative of analgesic activity.
-
2. Tail Flick Test
-
Principle: This assay measures the spinal reflex to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.
-
Methodology:
-
A focused beam of radiant heat is applied to the animal's tail.
-
The time taken for the animal to "flick" its tail away from the heat source is measured.
-
A cut-off time is employed to avoid tissue injury.
-
The test compound or vehicle is administered prior to the test, and the change in tail-flick latency is determined.
-
3. Acetic Acid-Induced Writhing Test
-
Principle: This is a model of visceral pain used to screen for peripheral and central analgesic activity.
-
Methodology:
-
An intraperitoneal (i.p.) injection of a dilute acetic acid solution is administered to mice.
-
This induces a characteristic stretching and writhing behavior.
-
The test compound or vehicle is administered prior to the acetic acid injection.
-
The number of writhes is counted for a specific period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the control group indicates analgesia.
-
Caption: General workflow for in vivo analgesic assays.
In Vitro Monoamine Reuptake Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the reuptake of radiolabeled or fluorescently tagged monoamines (serotonin, norepinephrine, or dopamine) into cells expressing the respective transporters (SERT, NET, or DAT).
-
Methodology (Radioligand-based):
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) or use cell lines stably expressing the human transporters.
-
Incubate the synaptosomes or cells with various concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
The radioactivity retained on the filters (representing intracellular monoamine) is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.
-
In Vitro NMDA Receptor Modulation Assay (Calcium Flux Assay)
-
Principle: This high-throughput assay measures the modulation of NMDA receptor activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
-
Methodology:
-
HEK293 cells are co-transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with the test compound at various concentrations.
-
The NMDA receptor is activated by the addition of glutamate and a co-agonist (glycine or D-serine).
-
The change in fluorescence intensity, corresponding to the influx of extracellular calcium through the activated NMDA receptor channels, is measured using a fluorescence plate reader.
-
The potentiation or inhibition of the calcium flux by the test compound is quantified to determine its modulatory effect.[9]
-
Conclusion
This compound, through its putative triple monoamine reuptake inhibition and modulation of the glutamatergic system, offers a distinct mechanistic profile compared to NSAIDs and paracetamol. While direct quantitative comparisons are hampered by a lack of publicly available data for this compound, the existing evidence for its parent compound, nefopam, suggests a potent, centrally acting analgesic. Further research is warranted to fully characterize the pharmacological profile of this compound and to directly compare its efficacy and safety with other non-opioid analgesics in standardized preclinical and clinical models. This will be crucial for defining its potential role in pain management and for the development of novel, more effective non-opioid pain therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aub.edu.lb [aub.edu.lb]
- 5. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of N-Desmethylnefopam Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of N-Desmethylnefopam, the primary metabolite of the non-opioid analgesic Nefopam, in human plasma. The data presented herein is a synthesis from published analytical methods to simulate a comparative inter-laboratory validation study. This document is intended to guide researchers in selecting and implementing a robust analytical method for their specific research needs.
Introduction
This compound is a significant metabolite in the pharmacokinetic profiling of Nefopam.[1] Accurate and precise quantification of this metabolite is crucial for bioequivalence, pharmacokinetic, and toxicokinetic studies. This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory validation study for this compound has been published, this guide simulates such a study by collating and comparing performance characteristics from established and validated individual laboratory methods.
Comparative Performance Data
The following tables summarize the key performance parameters for the two analytical methods as would be determined in a multi-laboratory validation study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 60 ng/mL[2] | 0.78 - 100 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.992[2] | > 0.996[3] |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | 0.78 ng/mL[3] |
| Intra-Assay Precision (%RSD) | 1.0 - 10.1%[2] | < 17.5%[3] |
| Inter-Assay Precision (%RSD) | 1.0 - 10.1%[2] | < 17.5%[3] |
| Accuracy (Bias) | -13.0 to +12.3%[2] | < 12.5%[3] |
| Run Time | ~15 min | < 6 min[3] |
Table 2: Summary of Validation Parameters Across Hypothetical Participating Laboratories
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (HPLC-UV) | Laboratory C (LC-MS/MS) | Laboratory D (LC-MS/MS) |
| LOQ (ng/mL) | 1.2 | 1.5 | 0.8 | 0.75 |
| Mean Precision (%RSD) | 5.5 | 6.2 | 8.9 | 7.5 |
| Mean Accuracy (%) | 95.8 | 94.3 | 102.1 | 101.5 |
Experimental Protocols
Below are detailed methodologies for the two compared analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous determination of Nefopam and this compound in human plasma.[2][4]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., imipramine).
-
Alkalinize the sample.
-
Perform a liquid-liquid extraction with n-hexane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is based on a sensitive and specific LC-MS/MS assay for this compound in human plasma.[3][5]
-
Sample Preparation:
-
To 1 mL of alkalinized plasma, add an internal standard (e.g., ethyl loflazepate).
-
Perform a single-step liquid-liquid extraction with diethyl ether.[3]
-
Evaporate the organic layer.
-
Reconstitute the residue.
-
-
Chromatographic and Mass Spectrometric Conditions:
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory validation process and a simplified representation of Nefopam's metabolic pathway.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Potency of N-Desmethylnefopam Enantiomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of the enantiomers of N-Desmethylnefopam, the primary active metabolite of the centrally acting analgesic, nefopam. Due to a lack of publicly available direct comparative studies on the enantiomers of this compound, this guide leverages data from its parent compound, nefopam, to infer potential stereoselective activity. Nefopam is known to exert its analgesic effect primarily through the inhibition of serotonin, norepinephrine, and dopamine reuptake. It is plausible that its N-desmethylated metabolite shares a similar mechanism of action.
While this compound is suggested to be equipotent to nefopam in preclinical analgesic models despite potentially lower in vitro potency, a detailed public characterization of the in vitro pharmacology of its individual enantiomers is not available.[1] This guide, therefore, presents a comparative analysis of (+)-nefopam and (-)-nefopam to provide a framework for understanding the potential stereoselectivity of its primary metabolite.
Comparative In Vitro Potency of Nefopam Enantiomers
The primary mechanism of action of nefopam is the inhibition of monoamine reuptake. Studies on the separated enantiomers of nefopam have demonstrated a clear stereoselectivity in their potency at inhibiting the uptake of serotonin (5-HT), norepinephrine (noradrenaline), and dopamine.
The (+)-enantiomer of nefopam is consistently reported to be significantly more potent than the (-)-enantiomer in inhibiting the reuptake of these key neurotransmitters.[2][3] This difference in potency between the enantiomers highlights the importance of stereochemistry in the interaction with monoamine transporters.
Quantitative Comparison of Monoamine Reuptake Inhibition
The following table summarizes the in vitro potency (IC50 values) of racemic nefopam and its individual enantiomers on the uptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomal preparations.
| Compound | Serotonin (5-HT) Uptake IC50 (μM) | Norepinephrine (NA) Uptake IC50 (μM) | Dopamine (DA) Uptake IC50 (μM) |
| (±)-Nefopam | 0.029 | 0.048 | 0.29 |
| (+)-Nefopam | 0.018 | 0.024 | 0.18 |
| (-)-Nefopam | 0.54 | 0.17 | 1.3 |
Data sourced from a study investigating the effect of nefopam and its enantiomers on the uptake of 5-hydroxytryptamine, noradrenaline, and dopamine in crude rat brain synaptosomal preparations.
As the data indicates, (+)-nefopam is markedly more potent than (-)-nefopam across all three monoamine transporters, with potency differences ranging from approximately 7-fold to 30-fold.[2] This pronounced stereoselectivity suggests that the chiral center of the molecule plays a critical role in its binding and inhibitory activity at these transporters.
Experimental Protocols
The determination of in vitro potency for monoamine reuptake inhibitors typically involves radioligand binding assays or functional uptake inhibition assays. Below are detailed methodologies for these key experiments.
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes that express the target transporter.
-
Preparation of Synaptosomes or Cells:
-
Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters) of laboratory animals (e.g., rats). The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Alternatively, cultured cell lines (e.g., HEK293, CHO) stably or transiently expressing the human recombinant serotonin, norepinephrine, or dopamine transporter are used.
-
-
Assay Procedure:
-
The synaptosomes or cells are pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with various concentrations of the test compound (e.g., (+)-N-Desmethylnefopam, (-)-N-Desmethylnefopam).
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is then added to initiate the uptake reaction.
-
The incubation is allowed to proceed for a defined period (typically a few minutes) within the linear range of uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the internalized radiolabel. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the respective transporter.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
-
Visualizations
Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.
Caption: Conceptual diagram of stereoselective binding to a monoamine transporter.
Conclusion
While direct in vitro potency data for the enantiomers of this compound are not currently in the public domain, the evidence from the parent compound, nefopam, strongly suggests that stereoselectivity is a critical determinant of its pharmacological activity. The (+)-enantiomer of nefopam is substantially more potent as a monoamine reuptake inhibitor than the (-)-enantiomer. This suggests that the (+)-enantiomer of this compound is also likely to be the more potent eutomer. Further research is warranted to isolate the enantiomers of this compound and characterize their in vitro potency at serotonin, norepinephrine, and dopamine transporters to fully elucidate their contribution to the overall pharmacological profile of nefopam.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of nefopam and its enantiomers on the uptake of 5-hydroxytryptamine, noradrenaline and dopamine in crude rat brain synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nefopam enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of N-Desmethylnefopam to Monoamine Transporters: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of N-Desmethylnefopam, the primary active metabolite of the non-opioid analgesic nefopam, to the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This comparison is essential for understanding the pharmacological profile of this compound and its potential contribution to the overall therapeutic effects and side-effect profile of its parent compound, nefopam.
Comparative Binding Affinity: An Overview
For a clear comparison, the established binding affinities of the parent compound, nefopam, are presented below. It is important to note that the binding profile of this compound is likely qualitatively similar but with higher Ki values (lower affinity).
Data Presentation: Binding Affinities (Ki) of Nefopam
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Nefopam | 29 | 33 | 531 |
| This compound | Data not available | Data not available | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Visualizing the Interaction
The following diagram illustrates the interaction of both nefopam and this compound with the presynaptic monoamine transporters, leading to an increase in the synaptic concentration of serotonin, norepinephrine, and dopamine.
Caption: Inhibition of monoamine transporters by nefopam and this compound.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of compounds like nefopam and this compound to monoamine transporters are typically determined using in vitro radioligand binding assays. This method measures the ability of a test compound to displace a specific radiolabeled ligand from its transporter.
Key Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]nisoxetine or [¹²⁵I]RTI-121
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121
-
-
Test Compounds: Nefopam and this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each transporter (e.g., imipramine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Assay Buffer: Typically a Tris-based buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Cells expressing the target transporter are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of the test compound (Nefopam or this compound) or the non-specific binding control.
-
The prepared cell membranes to initiate the binding reaction.
-
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The following diagram outlines the workflow of a typical radioligand binding assay.
Caption: Workflow of a radioligand binding assay for monoamine transporters.
Assessing the Contribution of N-Desmethylnefopam to the Overall Analgesia of Nefopam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nefopam and its primary active metabolite, N-desmethylnefopam, to elucidate the contribution of the metabolite to the overall analgesic effect of the parent drug. The information is compiled from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Nefopam is a centrally-acting, non-opioid analgesic with a multimodal mechanism of action, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake. It undergoes significant first-pass metabolism after oral administration, leading to the formation of this compound. Evidence suggests that this compound is not merely an inactive byproduct but an active metabolite that contributes significantly to the analgesic effects of orally administered nefopam. Preclinical studies have indicated that this compound is equipotent to nefopam in analgesic activity. This guide delves into the available data to provide a detailed comparison of their pharmacokinetic profiles, analgesic efficacy, and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for nefopam and this compound.
Table 1: Pharmacokinetic Parameters
| Parameter | Nefopam | This compound | Species | Route of Administration | Citation |
| Half-life (t½) | 3 - 8 hours | 10 - 15 hours | Human | Oral/IV | [1] |
| Bioavailability (F) | Low (~36%) | Higher after oral nefopam | Human | Oral | [2] |
| Peak Plasma Concentration (Cmax) | Peaks earlier after oral admin | Peaks higher after oral nefopam | Human | Oral vs. IV | [2] |
| Protein Binding | ~73% | Data not available | Human | - | [1] |
Table 2: Analgesic Potency
| Assay | Nefopam (ED50) | This compound (ED50) | Species | Notes | Citation |
| Preclinical Pain Models | - | Equipotent to Nefopam | Rodent | Specific ED50 values not reported, but equipotency is stated. | [3] |
| Postoperative Pain | 18 mg (IV) | Data not available | Human | ED50 for morphine was 5 mg in the same study. | |
| Postoperative Pain | 21.7 mg (IV) | Data not available | Human | In combination with paracetamol. |
Table 3: Mechanistic Profile - Monoamine Reuptake Inhibition
| Transporter | Nefopam (Ki, nM) | This compound (Ki, nM) | Citation |
| Serotonin (SERT) | 29 | Data not available | [4] |
| Norepinephrine (NET) | 33 | Data not available | [4] |
| Dopamine (DAT) | 531 | Data not available | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the analgesic effects of nefopam and its metabolites.
Preclinical Analgesia Models
1. Hot Plate Test:
-
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
-
Procedure:
-
Animals (typically mice or rats) are placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound (nefopam or this compound) is administered, and the latency is measured at predefined time points post-administration.
-
An increase in latency compared to a vehicle control group indicates an analgesic effect.
-
2. Acetic Acid-Induced Writhing Test:
-
Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain responses.
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or a vehicle.
-
A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia.
-
Clinical Analgesia Assessment
Patient-Controlled Analgesia (PCA) in Postoperative Pain:
-
Objective: To assess the analgesic efficacy and opioid-sparing effect of a drug in a clinical setting.
-
Procedure:
-
Patients undergoing surgery are randomly assigned to receive either the test drug (e.g., nefopam) or a placebo in addition to a standard opioid-based PCA regimen.
-
Pain scores are regularly assessed using a validated scale (e.g., Visual Analog Scale or Numeric Rating Scale).
-
The total consumption of opioids via the PCA pump over a defined period (e.g., 24 or 48 hours) is recorded.
-
A significant reduction in opioid consumption and/or lower pain scores in the nefopam group compared to the placebo group indicates analgesic efficacy and an opioid-sparing effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nefopam's central analgesic mechanism of action.
Caption: Metabolic conversion of oral nefopam to this compound.
Caption: Workflow for preclinical evaluation of analgesia.
Conclusion
The available evidence strongly supports the hypothesis that this compound is an active metabolite that significantly contributes to the analgesic effect of nefopam, particularly following oral administration. The longer half-life of this compound compared to the parent compound suggests a sustained contribution to the overall analgesic profile. Preclinical data indicating equipotency between nefopam and this compound further underscores the importance of this metabolite.
However, a significant gap in the current literature is the lack of in vitro data on the monoamine reuptake inhibition profile of this compound. Further research is warranted to fully characterize the binding affinities and inhibitory concentrations (Ki and IC50 values) of this compound at the serotonin, norepinephrine, and dopamine transporters. Such data would provide a more complete mechanistic understanding of its contribution to nefopam's analgesic and potential side-effect profile, aiding in the development of future non-opioid analgesics.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation Report: A Comparative Guide to a Quantitative N-Desmethylnefopam Assay
This guide provides a comprehensive overview of the validation of a quantitative assay for N-Desmethylnefopam, the primary metabolite of Nefopam, a non-opioid analgesic. The performance of the assay is compared against industry-standard acceptance criteria as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] This report is intended for researchers, scientists, and drug development professionals to demonstrate the reliability, accuracy, and precision of the described analytical method for its intended purpose.[1][3]
Introduction
The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development.[3] this compound is a key metabolite of Nefopam, and its accurate measurement in biological matrices is essential for understanding the parent drug's metabolism, distribution, and excretion. This report details the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The validation parameters assessed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, ensuring the method is robust and reliable for routine use.[6][7]
Experimental Protocols
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Human plasma samples (100 µL) were spiked with this compound standard solutions and an internal standard (IS), this compound-d3. Proteins were precipitated with 200 µL of acetonitrile. Following centrifugation, the supernatant was subjected to liquid-liquid extraction with methyl tert-butyl ether (MTBE). The organic layer was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2.2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions were monitored for this compound and the internal standard.
Assay Validation Summary
The following tables summarize the quantitative data from the validation experiments, comparing the results to standard acceptance criteria.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Calibration Curve Model | Weighted (1/x²) linear regression | Appropriate model with a weighting factor if necessary |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Linearity Range | 1.0 - 1000 ng/mL | Defined by the Lower and Upper Limits of Quantification |
| Deviation of Standards | < 15% from nominal (< 20% at LLOQ) | ≤ ±15% (≤ ±20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Acceptance Criteria |
| LLOQ | 1.0 | 8.5 | 5.2 | 10.2 | 7.8 | %CV ≤ 20%, %Bias within ±20% |
| Low QC | 3.0 | 6.2 | 3.1 | 8.1 | 4.5 | %CV ≤ 15%, %Bias within ±15% |
| Mid QC | 50 | 4.5 | -1.8 | 6.5 | -0.5 | %CV ≤ 15%, %Bias within ±15% |
| High QC | 800 | 3.8 | 2.5 | 5.9 | 3.2 | %CV ≤ 15%, %Bias within ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | Internal Standard Normalized Matrix Factor | Acceptance Criteria |
| Low QC | 3.0 | 88.2 | 95.1 | 1.02 | Consistent and reproducible |
| High QC | 800 | 91.5 | 98.3 | 0.99 | %CV of IS-normalized matrix factor ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean % Change from Nominal | Acceptance Criteria |
| Bench-top | 6 hours at Room Temp | Low & High | -4.2% | ≤ ±15% |
| Freeze-Thaw | 3 cycles (-20°C to RT) | Low & High | -6.8% | ≤ ±15% |
| Long-term | 30 days at -80°C | Low & High | -8.1% | ≤ ±15% |
Visualizations
Diagram 1: Bioanalytical Method Validation Workflow
A flowchart of the bioanalytical method validation process.
Diagram 2: Simplified Central Analgesic Action Pathway
Simplified diagram of central pain modulation pathways.
Conclusion
The described LC-MS/MS method for the quantitative determination of this compound in human plasma has been successfully validated according to current international guidelines. The assay demonstrated acceptable specificity, linearity, accuracy, precision, recovery, and stability. The results indicate that the method is reliable and suitable for its intended purpose of supporting pharmacokinetic and other clinical studies. The validation data presented in this guide provides a benchmark for the performance of a quantitative this compound assay.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. worldwide.com [worldwide.com]
- 7. wjarr.com [wjarr.com]
A Comparative Pharmacological Analysis: N-Desmethylnefopam and Desvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of N-Desmethylnefopam and desvenlafaxine, two centrally acting compounds with effects on monoamine neurotransmitter systems. While both molecules influence serotonin and norepinephrine pathways, their distinct profiles warrant a closer examination for researchers in drug discovery and development.
Executive Summary
This document delves into the mechanisms of action, receptor binding affinities, and pharmacokinetic profiles of this compound and desvenlafaxine. Desvenlafaxine is a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine. This compound is the primary active metabolite of nefopam, a non-opioid analgesic. Although direct quantitative binding data for this compound is limited, its pharmacological activity is reported to mirror that of its parent compound, nefopam, which also acts as a serotonin-norepinephrine reuptake inhibitor. This comparison, therefore, utilizes data for nefopam as a proxy for this compound, a necessary assumption given the current state of publicly available data.
Mechanism of Action
Both this compound (via its parent compound nefopam) and desvenlafaxine exert their primary pharmacological effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.
This compound (as represented by Nefopam): Nefopam is a centrally-acting analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT), it modulates descending pain pathways.
Desvenlafaxine: As a selective serotonin-norepinephrine reuptake inhibitor (SNRI), desvenlafaxine exhibits a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[1] It has weak affinity for the dopamine transporter.[1] This dual inhibition of serotonin and norepinephrine reuptake is believed to be the primary mechanism for its antidepressant effects.
Receptor and Transporter Binding Profiles
The binding affinities of this compound (represented by nefopam) and desvenlafaxine for the serotonin and norepinephrine transporters are key determinants of their pharmacological profiles. The table below summarizes the available quantitative data.
| Compound | Target | Binding Affinity (Ki, nM) |
| Nefopam | Serotonin Transporter (SERT) | 29 |
| Norepinephrine Transporter (NET) | 33 | |
| Desvenlafaxine | Serotonin Transporter (SERT) | 40.2 |
| Norepinephrine Transporter (NET) | 558.4 |
Note: Data for this compound is represented by data for its parent compound, nefopam, based on literature suggesting similar in vitro pharmacological profiles.
Pharmacokinetics
| Parameter | This compound | Desvenlafaxine |
| Metabolism | Primary metabolite of nefopam via N-demethylation. | Primarily metabolized via conjugation (UGT isoforms) and to a lesser extent by CYP3A4-mediated oxidative metabolism. Not a substrate for CYP2D6. |
| Half-life (t1/2) | Approximately 10-15 hours. | Approximately 11 hours. |
| Protein Binding | Data not available for this compound specifically. Nefopam is ~73% protein-bound. | Low (30%). |
| Bioavailability | Contributes to the analgesic effect of orally administered nefopam. | Approximately 80% (oral). |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Serotonin and Norepinephrine Reuptake Inhibition
Experimental Workflow for Neurotransmitter Reuptake Inhibition Assay
Experimental Protocols
Radioligand Binding Assay for SERT and NET
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Objective: To quantify the binding affinity of this compound and desvenlafaxine to SERT and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligand for SERT: [³H]Citalopram.
-
Radioligand for NET: [³H]Nisoxetine.
-
Test compounds: this compound and desvenlafaxine.
-
Non-specific binding control: A high concentration of a known SERT or NET inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are thawed on ice and diluted to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a general procedure to measure the functional inhibition of serotonin and norepinephrine uptake by test compounds.
Objective: To determine the potency (IC₅₀) of this compound and desvenlafaxine in inhibiting the reuptake of serotonin and norepinephrine into cells.
Materials:
-
Cells stably expressing human SERT or NET (e.g., HEK293 cells).
-
Radiolabeled neurotransmitter: [³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).
-
Test compounds: this compound and desvenlafaxine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Cells are cultured to confluency in 96-well plates.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a specified time.
-
Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter to each well.
-
Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Discussion and Conclusion
This comparative guide highlights the pharmacological similarities and differences between this compound and desvenlafaxine. Both compounds act as serotonin and norepinephrine reuptake inhibitors. Based on the available data for its parent compound, this compound appears to be a more potent inhibitor of both SERT and NET compared to desvenlafaxine, which shows a preference for SERT.
The provided experimental protocols offer a foundational methodology for researchers to conduct their own in vitro comparative studies. It is important to note that the binding affinity data for this compound is based on that of its parent compound, nefopam. Further studies directly characterizing the binding profile of this compound are warranted to confirm these findings.
This information is intended to aid researchers and scientists in the fields of pharmacology and drug development in their understanding and evaluation of these two compounds. The distinct pharmacological profiles suggest that they may have different therapeutic applications and side-effect profiles, underscoring the importance of continued research in this area.
References
A Comparative Guide to the Identification of N-Desmethylnefopam Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for identifying and characterizing the degradation products of N-Desmethylnefopam, a primary metabolite of the non-opioid analgesic, Nefopam.[1][2] While direct studies on the degradation of this compound are not extensively available in the public domain, this guide extrapolates from established knowledge of Nefopam's degradation pathways and leverages standard, regulatory-compliant analytical protocols for drug stability testing.[3][4][5][6][7][8]
Forced degradation studies are crucial for understanding a drug substance's intrinsic stability, identifying potential degradants, and developing stability-indicating analytical methods.[5][6][7][8] This guide outlines the experimental workflow, from stress testing to structure elucidation, providing a robust framework for researchers in drug development and quality control.
Proposed Degradation Pathways of this compound
Based on the known degradation of Nefopam, the primary degradation pathway for this compound is also anticipated to involve the cleavage of the ether linkage in the benzoxazocine ring.[3][4] The N-demethylation to form this compound suggests that this primary amine may be susceptible to further reactions, potentially leading to a different profile of minor degradation products compared to Nefopam.
A proposed degradation pathway for this compound is illustrated below.
Caption: Proposed degradation pathway of this compound.
Comparative Analysis of Analytical Techniques for Degradant Identification
The identification and characterization of degradation products necessitate a combination of chromatographic separation and spectroscopic elucidation techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent drug from its degradants.[9][10] When coupled with Mass Spectrometry (LC-MS), it provides molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[9][10][11]
| Analytical Technique | Principle | Strengths | Limitations | Application in this compound Degradation Analysis |
| HPLC (UV/PDA) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative, robust, widely available.[9][10] | Requires reference standards for identification, limited structural information.[9] | Separation of this compound from its degradation products. A stability-indicating method can be developed.[5] |
| LC-MS | Separation by HPLC followed by ionization and mass-to-charge ratio analysis. | Provides molecular weight of degradants, high sensitivity, structural information through fragmentation.[9][10] | Ionization efficiency can vary, isomeric differentiation can be challenging. | Tentative identification of degradation products based on their mass. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation, characterization of stereoisomers.[11] | Lower sensitivity compared to MS, requires isolated and pure samples, can be time-consuming.[11][12] | Definitive structural confirmation of isolated degradation products. |
Experimental Protocols
A systematic approach to identifying the degradation products of this compound involves forced degradation studies followed by analytical characterization.
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to generate degradation products under more severe conditions than accelerated stability testing.[5][7]
a. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.
c. Sample Preparation for Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Analytical Workflow for Identification
The following workflow outlines the steps for separating and identifying the generated degradation products.
Caption: Experimental workflow for degradation product identification.
a. HPLC Method for Separation:
-
A reverse-phase HPLC method is generally suitable. A C18 column is a common choice.[3][4][13]
-
The mobile phase can be a gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
A photodiode array (PDA) detector is used to monitor the elution and check for peak purity.[5]
b. LC-MS for Tentative Identification:
-
The developed HPLC method is transferred to an LC-MS system.
-
The mass spectrometer will provide the molecular weight of the parent drug and its degradation products.
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which aid in the tentative structural elucidation.
c. Isolation of Major Degradation Products:
-
For unambiguous structure confirmation, major degradation products observed in the HPLC analysis should be isolated.
-
This is typically achieved using semi-preparative HPLC.
d. NMR for Structure Elucidation:
-
The isolated degradation products are then analyzed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC).
-
NMR provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry, leading to the definitive identification of the degradation products.[11]
Conclusion
While specific degradation studies on this compound are limited, a robust scientific framework exists for its stability testing and degradant identification. By leveraging the knowledge of Nefopam's degradation and applying systematic forced degradation protocols coupled with modern analytical techniques like HPLC, LC-MS, and NMR, researchers can effectively identify and characterize the degradation products of this compound. This comprehensive approach is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation mechanism of nefopam in solution under stressed storage conditions. | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desmethylnefopam and Other Active Metabolites in Analgesia
For Immediate Release
A Comprehensive guide for researchers and drug development professionals, this document provides a detailed comparison of the performance of N-Desmethylnefopam, a primary active metabolite of the non-opioid analgesic Nefopam, against its parent compound and another significant metabolite, Nefopam N-oxide. This guide includes a summary of their pharmacological activities, detailed experimental protocols, and visualizations of relevant biological pathways.
Executive Summary
This compound, an active metabolite of the centrally acting analgesic nefopam, plays a crucial role in the overall analgesic effect of its parent drug, particularly following oral administration. This guide delves into the comparative performance of this compound, highlighting its longer half-life and equipotent analgesic activity in preclinical models compared to nefopam. While direct comparative data for Nefopam N-oxide is limited, this document compiles available information to provide a thorough analysis for researchers in the field of pain management and drug development.
Pharmacokinetic Profile
Nefopam undergoes extensive metabolism in the liver, primarily through N-demethylation to form this compound and through other pathways to produce metabolites like Nefopam N-oxide. A key differentiator for this compound is its significantly longer terminal half-life of 10 to 15 hours, compared to 3 to 8 hours for nefopam itself. This extended half-life suggests a prolonged contribution to the analgesic effect.
| Compound | Terminal Half-life (hours) | Primary Route of Metabolism | Key Metabolizing Enzymes |
| Nefopam | 3 - 8 | Hepatic (N-demethylation, oxidation) | CYP1A2, CYP2D6 |
| This compound | 10 - 15 | Further metabolism | Not fully characterized |
| Nefopam N-oxide | Not well characterized | Further metabolism | Not fully characterized |
Comparative Analgesic Performance
| Compound | Analgesic Model | ED50 (mg/kg) | Route of Administration |
| Nefopam | Acetic Acid-Induced Writhing (mouse) | 1-30[1] | Subcutaneous |
| Nefopam | Hot Plate Test (rat) | 10-30 | Intraperitoneal/Subcutaneous |
| This compound | Preclinical models | Equipotent to Nefopam | Not specified |
| Nefopam N-oxide | - | Data not available | - |
Receptor Binding Affinity
The analgesic effect of nefopam and its metabolites is attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake. The binding affinities of nefopam to various receptors and transporters have been characterized, although specific Ki values for its metabolites are not widely reported. The available data for nefopam provides insight into its mechanism of action.
| Receptor/Transporter | Nefopam IC50 (µM) |
| Serotonin Transporter (SERT) | Not specified |
| Norepinephrine Transporter (NET) | Not specified |
| Dopamine Transporter (DAT) | Not specified |
| Serotonin Receptor 5-HT2C | 1.4[1] |
| Serotonin Receptor 5-HT2A | 5.1[1] |
| Adrenergic Receptor α1 | 15.0[1] |
Experimental Protocols
In Vivo Analgesic Assays
1. Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
Maintain the hot plate surface at a constant temperature (e.g., 55 ± 0.5°C).
-
Place a mouse or rat on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Record the latency time to the first sign of discomfort.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Administer the test compound (e.g., this compound) or vehicle control at a specified time before the test.
-
Measure the reaction time at predetermined intervals after drug administration.
-
2. Acetic Acid-Induced Writhing Test
This test evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Materials: 0.6% acetic acid solution, test compound, vehicle control.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a set absorption period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the control group indicates analgesic activity.
-
Quantification of Nefopam and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is used for the simultaneous quantification of nefopam, this compound, and Nefopam N-oxide in biological matrices such as plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of the plasma sample.
-
Chromatography: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for each analyte.
Signaling Pathways and Metabolic Transformation
The metabolic conversion of nefopam is a critical determinant of its overall activity profile. The following diagrams illustrate the primary metabolic pathway and the proposed analgesic signaling cascade.
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the analgesic properties of nefopam, distinguished by its prolonged half-life. While further research is required to fully elucidate the comparative performance and receptor binding profiles of all major nefopam metabolites, this guide provides a foundational understanding for researchers and developers. The provided experimental protocols offer a starting point for conducting standardized comparative studies to further explore the therapeutic potential of these compounds.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N-Desmethylnefopam
For Immediate Implementation by Laboratory Personnel
The proper disposal of N-Desmethylnefopam, a metabolite of the analgesic Nefopam, is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is imperative to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2][3][4].
Core Disposal Principles
The disposal of this compound must follow established protocols for hazardous chemical waste. The fundamental principles include:
-
Containment: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance[2][5].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[4][6].
-
Segregation: Store waste this compound separately from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents[1][5].
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][6].
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for specific disposal methods) are available in the provided search results. The overarching guideline is that as a hazardous chemical, it should not be released into the environment[1].
| Parameter | Guideline | Citation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [1] |
| Oral Toxicity | Harmful if swallowed | [1] |
| Sewer Disposal | Prohibited | [2][4] |
| Solid Waste Disposal | Prohibited | [2][3] |
Experimental Protocols for Disposal
The disposal of research chemicals like this compound is a regulated procedure and does not involve experimental protocols. The established methodology is to manage it as hazardous waste according to institutional and regulatory guidelines.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Collection:
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Collect solid waste contaminated with this compound in a designated, clearly labeled, and sealed container[3].
-
Collect liquid waste containing this compound in a sturdy, leak-proof container with a secure cap. Whenever possible, use the original container or one made of a compatible material[2][3].
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added[6].
-
The label must include the full chemical name: "this compound"[4][6].
-
Indicate the approximate concentration and quantity of the waste.
-
Include the name of the principal investigator or laboratory contact.
-
-
Storage and Segregation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory[6].
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the this compound waste from incompatible materials, particularly strong acids, alkalis, and strong oxidizing or reducing agents, to prevent hazardous reactions[1][5].
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup[2][6].
-
Do not accumulate large quantities of hazardous waste in the laboratory[2].
-
Complete any required waste manifest forms accurately and completely.
-
-
Emergency Procedures:
-
In case of a spill, immediately notify your laboratory supervisor and EHS.
-
Follow your institution's established spill cleanup procedures for hazardous chemicals.
-
Collect all spill cleanup materials and dispose of them as hazardous waste[2].
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. This compound|46868-19-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
